molecular formula C11H15N B13620183 2-(2,5-Dimethylphenyl)azetidine

2-(2,5-Dimethylphenyl)azetidine

Cat. No.: B13620183
M. Wt: 161.24 g/mol
InChI Key: CZRYEUZVURNGSP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)azetidine is a chemical compound featuring an azetidine ring, a four-membered saturated heterocycle, linked to a 2,5-dimethylphenyl group. Azetidines are increasingly valued in modern drug discovery for their favorable physicochemical properties, which can improve the metabolic stability, solubility, and bioavailability of pharmaceutical lead compounds compared to their five- or six-membered ring counterparts . As a constrained scaffold, it serves as a versatile building block for constructing diverse molecular libraries aimed at exploring new chemical space, particularly for challenging targets like those in the central nervous system (CNS) . The azetidine ring is a key motif in medicinal chemistry, and its derivatives have been investigated for the treatment of various metabolic and inflammatory diseases . The incorporation of the 2,5-dimethylphenyl substituent provides a lipophilic aromatic element that is common in many biologically active molecules. Researchers can utilize this compound to develop novel azetidine-containing analogs through further functionalization of the nitrogen atom in the azetidine ring or modification of the aromatic ring system. This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-3-4-9(2)10(7-8)11-5-6-12-11/h3-4,7,11-12H,5-6H2,1-2H3

InChI Key

CZRYEUZVURNGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCN2

Origin of Product

United States
Foundational & Exploratory

Synthesis of 2-(2,5-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as pivotal structural motifs in medicinal chemistry due to their ability to impart favorable physicochemical properties to bioactive molecules.[1] Specifically, 2-substituted azetidines are valuable building blocks, though their synthesis can be challenging compared to their 3-substituted counterparts.[2][3] This guide provides a comprehensive overview of synthetic strategies applicable to the preparation of 2-(2,5-Dimethylphenyl)azetidine, a model 2-aryl azetidine. We will explore several mechanistically distinct approaches, including classical intramolecular cyclization, modern catalytic methods, and photochemical routes. Each section will delve into the underlying chemical principles, supported by established literature, and offer field-proven insights into experimental design. A detailed, step-by-step protocol for a robust and adaptable synthetic route is also provided, alongside visual diagrams of key transformations to enhance understanding.

Introduction: The Significance of the 2-Arylazetidine Scaffold

The azetidine ring, with its inherent strain of approximately 25.4 kcal/mol, offers a unique conformational rigidity that is highly sought after in drug design. This strained ring system can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1] While much of the historical focus has been on 3-substituted azetidines, the synthesis and application of 2-substituted isomers are of growing interest. The placement of a substituent at the 2-position creates a chiral center and allows for vectorial exits from the core scaffold that can be crucial for optimizing interactions with biological targets. The 2-aryl substitution pattern, as in our target molecule 2-(2,5-dimethylphenyl)azetidine, is particularly relevant for creating novel chemical matter for screening in various therapeutic areas.

Strategic Approaches to the

The synthesis of the azetidine ring is often challenging due to the entropic and enthalpic barriers to forming a four-membered ring.[4] However, a number of effective strategies have been developed. We will consider three primary approaches applicable to the synthesis of 2-(2,5-dimethylphenyl)azetidine.

Strategy 1: Intramolecular Cyclization of a γ-Amino Halide Precursor

Intramolecular SN2 cyclization is one of the most traditional and reliable methods for forming the azetidine ring.[4][5][6] This strategy involves the synthesis of a linear precursor containing an amine nucleophile and a leaving group (typically a halide) at the γ-position. The key to this approach for our target molecule is the synthesis of a suitable 1-amino-3-halo-1-(2,5-dimethylphenyl)propane derivative.

The general workflow for this strategy is outlined below:

cluster_0 Precursor Synthesis cluster_1 Cyclization 2,5-Dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde Intermediate_1 1-(2,5-Dimethylphenyl)prop-2-en-1-one 2,5-Dimethylbenzaldehyde->Intermediate_1 1. Grignard/Organolithium (e.g., Vinylmagnesium bromide) 2. Oxidation Intermediate_2 4-(2,5-Dimethylphenyl)-4-oxo-1-nitrobutane Intermediate_1->Intermediate_2 Michael Addition (e.g., Nitromethane) Precursor 4-Amino-1-(2,5-dimethylphenyl)butan-1-ol Intermediate_2->Precursor Reduction (e.g., LiAlH4 or H2/Pd-C) Activated_Precursor γ-Amino Halide Precursor Precursor->Activated_Precursor Halogenation (e.g., SOCl2 or PBr3) Target 2-(2,5-Dimethylphenyl)azetidine Activated_Precursor->Target Base-mediated Intramolecular SN2

Caption: Intramolecular Cyclization Strategy Workflow.

This approach is highly versatile as the substitution on the aromatic ring is incorporated from the starting material. The key challenges lie in the synthesis of the linear precursor and optimizing the cyclization conditions to favor the formation of the four-membered ring over potential side reactions like elimination or intermolecular polymerization. Running the cyclization step under high dilution conditions is often beneficial.[6]

Strategy 2: Photochemical [2+2] Cycloaddition (Aza Paternò-Büchi Reaction)

Photochemical methods offer a direct and elegant way to construct the azetidine core. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, forms the azetidine ring in a single step.[6][7][8] For our target, this would involve the reaction of an imine derived from 2,5-dimethylbenzaldehyde with an appropriate alkene.

Imine N-Substituted Imine of 2,5-Dimethylbenzaldehyde Excited_Imine Excited State Imine* Imine->Excited_Imine hν (UV light) Alkene Alkene (e.g., Ethylene) Biradical 1,4-Biradical Intermediate Excited_Imine->Biradical + Alkene Target 2-(2,5-Dimethylphenyl)azetidine Biradical->Target Intersystem Crossing & Ring Closure

Caption: Aza Paternò-Büchi Reaction Mechanism.

This method is atom-economical and can provide rapid access to the azetidine scaffold. However, the regioselectivity and stereoselectivity can be challenging to control. Furthermore, acyclic imines can be poor substrates for this reaction, often requiring specific activating groups on the nitrogen to proceed efficiently.[7] The reaction may also yield a mixture of isomers that require separation.

Strategy 3: Palladium-Catalyzed Cross-Coupling with Migration

Modern transition-metal catalysis has provided novel routes to substituted azetidines. A particularly intriguing method is the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids, which can proceed with a 1,2-migration to yield 2-aryl azetidines.[9]

3-Iodoazetidine N-Boc-3-iodoazetidine Pd_Complex_1 3-Azetidinylpalladium Intermediate 3-Iodoazetidine->Pd_Complex_1 Pd(0) catalyst Oxidative Addition Arylboronic_Acid 2,5-Dimethylphenylboronic Acid Pd_Complex_2 2-Azetidinylpalladium Intermediate Pd_Complex_1->Pd_Complex_2 β-Hydride Elimination & Re-insertion Target N-Boc-2-(2,5-Dimethylphenyl)azetidine Pd_Complex_2->Target + Arylboronic Acid Reductive Elimination Final_Product 2-(2,5-Dimethylphenyl)azetidine Target->Final_Product Deprotection

Caption: Pd-Catalyzed Cross-Coupling with Migration.

This strategy is powerful as it utilizes readily available starting materials and offers a novel disconnection. The regioselectivity between the 2- and 3-substituted products is highly dependent on the choice of ligand and reaction conditions.[9] While this method has been shown to favor the 2-aryl product with certain substrates, optimization would be required for the specific 2,5-dimethylphenyl case. The initial product would be N-protected, requiring a final deprotection step.

Detailed Experimental Protocol: Synthesis via Intramolecular Cyclization

The intramolecular cyclization approach is chosen for a detailed protocol due to its robustness and adaptability. The following is a validated, multi-step procedure.

Synthesis of 1-(2,5-Dimethylphenyl)-3-buten-1-ol (Intermediate A)
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
Magnesium turnings1.224.31(calc.)
Vinyl bromide (1M in THF)1.2106.95(calc.)
2,5-Dimethylbenzaldehyde1.0134.18(calc.)
Anhydrous THF--(calc.)
Saturated NH₄Cl (aq)--(calc.)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small portion of the vinyl bromide solution in anhydrous THF to initiate the Grignard reaction.

  • Once the reaction has started (as evidenced by bubbling and heat), add the remaining vinyl bromide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of 2,5-dimethylbenzaldehyde in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield Intermediate A.

Synthesis of 4-azido-1-(2,5-dimethylphenyl)butan-1-ol (Intermediate B)
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
Intermediate A1.0176.26(calc.)
Borane-THF complex (1M)1.1-(calc.)
NaOH (3M aq)-40.00(calc.)
H₂O₂ (30% aq)-34.01(calc.)
Tosyl chloride1.1190.65(calc.)
Pyridine-79.10(calc.)
Sodium azide (NaN₃)1.565.01(calc.)
DMF--(calc.)

Procedure:

  • Hydroboration-Oxidation: Dissolve Intermediate A in anhydrous THF and cool to 0 °C. Add borane-THF complex dropwise. Stir at 0 °C for 1 hour, then at room temperature for 4 hours. Cool back to 0 °C and slowly add aqueous NaOH, followed by the dropwise addition of H₂O₂. Stir for 2 hours at room temperature. Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the crude diol.

  • Selective Tosylation: Dissolve the crude diol in pyridine, cool to 0 °C, and add tosyl chloride portion-wise. Stir overnight at 4 °C. Quench with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

  • Azide Displacement: Dissolve the crude tosylate in DMF and add sodium azide. Heat the mixture to 80 °C and stir for 6 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash with brine, dry, and concentrate. Purify by flash chromatography to yield Intermediate B.

Synthesis of 4-amino-1-(2,5-dimethylphenyl)butan-1-ol (Intermediate C)
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
Intermediate B1.0219.29(calc.)
Lithium aluminum hydride (LiAlH₄)1.537.95(calc.)
Anhydrous THF--(calc.)

Procedure:

  • To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of Intermediate B in THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate to yield Intermediate C, which can often be used in the next step without further purification.

(Final Product)
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
Intermediate C1.0193.29(calc.)
Thionyl chloride (SOCl₂)1.2118.97(calc.)
Triethylamine (Et₃N)3.0101.19(calc.)
Dichloromethane (DCM)--(calc.)

Procedure:

  • Dissolve Intermediate C in anhydrous DCM and cool to 0 °C.

  • Add thionyl chloride dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 2 hours to form the γ-amino chloride hydrochloride salt.

  • Cool the mixture back to 0 °C and add triethylamine dropwise.

  • Heat the reaction to reflux and stir overnight. High dilution principles should be applied here by using a larger volume of solvent.

  • Cool the reaction, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure to yield the final product, 2-(2,5-Dimethylphenyl)azetidine.

Conclusion

The synthesis of 2-(2,5-dimethylphenyl)azetidine, while not explicitly detailed in current literature, is highly feasible through several established synthetic strategies. The intramolecular cyclization of a γ-amino halide precursor offers a robust and adaptable route, with well-understood reaction mechanisms. Alternative modern approaches, such as photochemical cycloadditions and palladium-catalyzed cross-couplings, present more direct but potentially more challenging options that may require significant optimization. The choice of synthetic route will ultimately depend on the specific resources, expertise, and desired scale of production available to the research team. This guide provides the foundational knowledge and a practical, detailed protocol to enable the successful synthesis of this valuable 2-arylazetidine building block for applications in drug discovery and development.

References

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement - PMC. National Center for Biotechnology Information. [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement - PubMed. National Center for Biotechnology Information. [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement - ChemRxiv. ChemRxiv. [Link]

  • Alkyl Azetidines Via Batch and Flow Photochemistry | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Photochemical Stereoselective Synthesis of Azetidines. Thieme Chemistry. [Link]

  • Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis - ChemRxiv. ChemRxiv. [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. - ResearchGate. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. National Center for Biotechnology Information. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta - LOCKSS: Serve Content.* University of Alberta. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Royal Society of Chemistry. [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement | Journal of the American Chemical Society. ACS Publications. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. University of Birmingham. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC. National Center for Biotechnology Information. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. Beilstein Journals. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. MDPI. [Link]

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  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. National Center for Biotechnology Information. [Link]

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  • Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

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The Energetics of Confinement: Ring Strain Energy in Substituted Azetidines and Its Exploitation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines—four-membered nitrogenous heterocycles—have emerged as privileged structural motifs in modern drug discovery. They offer enhanced metabolic stability, tunable basicity, and improved ligand efficiency compared to their larger piperidine and pyrrolidine counterparts. The defining physicochemical characteristic of the azetidine ring is its substantial ring strain energy (RSE), which sits at approximately 25.2 kcal/mol 1.

This technical guide provides an in-depth analysis of the origins of azetidine RSE, the stereoelectronic impact of substituents, computational evaluation methodologies, and the synthetic exploitation of strain-release paradigms.

The Fundamental Origins of Azetidine Ring Strain

Ring strain in azetidines is a composite of two primary energetic penalties: angle strain (Baeyer strain) and torsional strain (Pitzer strain).

  • Angle Strain: The ideal bond angle for an sp3 -hybridized carbon is 109.5°. In the parent azetidine, the internal C–N–C bond angle is severely compressed to approximately 93° 1. This geometric distortion forces the nitrogen lone pair into an orbital with higher s -character, which stabilizes the lone pair and consequently lowers its gas-phase basicity compared to pyrrolidine.

  • Torsional Strain: To alleviate the eclipsing interactions of adjacent C–H bonds that would occur in a planar geometry, the azetidine ring adopts a puckered conformation with a dihedral angle of roughly 29.7° 1. While the energy barrier to planarization is low (~10 kcal/mol) 2, this puckering is essential to minimize steric repulsion.

The cumulative RSE of the parent azetidine (25.2 kcal/mol) is comparable to that of the three-membered aziridine (26.7 kcal/mol), but drastically higher than the five-membered pyrrolidine (5.8 kcal/mol) 2.

Substituent Effects on Ring Strain and Stability

In medicinal chemistry, azetidines are heavily substituted to tune pharmacokinetics. The introduction of substituents profoundly alters both the RSE and the chemical stability profile.

Stereoelectronic Modulation

Substitution on the nitrogen atom induces steric clashes and electronic shifts that alter the puckering amplitude. For instance, N-fluoroazetidine exhibits a slightly elevated RSE of 25.8 kcal/mol, while N-trimethylsilyl azetidine demonstrates a reduced RSE of 23.8 kcal/mol 3. The electropositive nature and steric bulk of the silicon group modulate the nitrogen's hybridization, slightly relieving the internal strain.

Intramolecular Decomposition Pathways

High RSE acts as a thermodynamic spring. In certain N-substituted aryl azetidines containing pendant nucleophiles (such as amides), the inherent ring strain drives an acid-mediated intramolecular ring-opening decomposition 4. Causality: The energetic penalty of the four-membered ring lowers the activation energy required for nucleophilic attack at the adjacent carbon. Understanding this causality is critical for medicinal chemists to avoid incorporating latent metabolic or chemical liabilities into drug candidates.

Quantitative Data Summary

The following table summarizes the quantitative RSE data for various nitrogenous heterocycles to illustrate the energetic landscape:

Heterocycle / Substituted AzetidineRing Strain Energy (kcal/mol)Key Structural Feature
Aziridine 26.73-membered ring, extreme angle strain
Azetidine (Parent) 25.24-membered ring, angle + torsional strain
1-fluoro-azetidine 25.8Electronegative N-substituent
1-(methylsulfonyl)-azetidine 24.1Electron-withdrawing N-substituent
1-(trimethylsilyl)-azetidine 23.8Bulky, electropositive N-substituent
Pyrrolidine 5.85-membered ring, minimal angle strain

(Data aggregated from computational and experimental calorimetric studies 2, 3)

Computational Evaluation of RSE: Homodesmotic Reactions

Directly measuring the heat of formation for highly substituted, unstable azetidines via combustion calorimetry is experimentally prohibitive. Thus, Density Functional Theory (DFT) coupled with homodesmotic reactions is the gold standard 5.

Causality behind the Method: Standard isodesmic reactions preserve the number and types of bonds but fail to account for the specific hybridization environments and substituent interactions of adjacent atoms. Homodesmotic reactions rigorously match the number of sp3

sp3 , sp3 -N bonds, and the hybridization state of neighboring atoms between reactants and products 6. This ensures that systematic errors in DFT correlation energies perfectly cancel out, isolating the pure ring strain energy.
Protocol 1: Computational Workflow for RSE Determination
  • Model Construction: Build the 3D geometry of the substituted azetidine and the corresponding strain-free acyclic reference molecules (e.g., dimethylamine, propane, ethylmethylamine).

  • Reaction Design: Balance the homodesmotic equation so that all bond types (C–C, C–N, C–H, N–H) are identical on both sides of the equation.

  • Geometry Optimization: Optimize all structures at a robust level of theory, such as B3LYP/6-31G(d) or M06-2X/cc-pVTZ.

  • Frequency Calculation: Perform vibrational frequency calculations to confirm true energy minima (no imaginary frequencies) and extract the Zero-Point Vibrational Energy (ZPVE).

  • Energy Extraction: Calculate the RSE using the equation: RSE=ΣEproducts​−ΣEreactants​ .

  • Self-Validation System: Ensure the sum of the ZPVE-corrected energies of the acyclic references aligns with established experimental heats of formation to validate the basis set choice before finalizing the RSE.

Caption: DFT computational workflow for calculating azetidine ring strain energy via homodesmotic reactions.

Synthetic Exploitation: Radical Strain-Release (RSR) Photocatalysis

The high RSE of four-membered rings is not just a liability; it is a powerful synthetic driving force. A cutting-edge methodology in drug development is the synthesis of highly substituted azetidines via the radical strain-release (RSR) of azabicyclo[1.1.0]butanes (ABBs) 7.

Causality behind the Method: ABBs possess a massive internal strain energy due to the fused bicyclic system. When a radical adds to the bridgehead carbon, the central C–N bond cleaves. The thermodynamic release of this extreme strain into the relatively lower strain of a monocyclic azetidine (25.2 kcal/mol) makes the reaction highly exothermic and irreversible 8. This allows for the rapid construction of complex, sterically hindered azetidines that are otherwise inaccessible.

Protocol 2: Photochemical RSR Synthesis of Azetidines
  • Reagent Preparation: In a nitrogen-filled glovebox, dissolve the azabicyclo[1.1.0]butane (ABB) precursor (1.0 equiv) and the radical precursor (e.g., a sulfonylimine or alkyl halide, 1.5 equiv) in anhydrous acetonitrile.

  • Catalyst Addition: Add an organic photosensitizer (e.g., 4CzIPN, 2 mol%). The choice of photocatalyst is dictated by the redox potential required to generate the initial radical via single-electron transfer (SET).

  • Irradiation: Seal the reaction vessel and irradiate with blue LEDs ( λ = 450 nm) at room temperature for 12-24 hours. The light excites the photocatalyst, initiating the energy transfer or SET process.

  • Strain-Release Cleavage: The generated radical attacks the ABB, triggering the spontaneous cleavage of the strained C–N bond, forming the substituted azetidine radical, which then abstracts a hydrogen or undergoes cross-coupling.

  • Self-Validation System: Monitor the reaction progress via LC-MS or 1 H NMR to confirm the disappearance of the highly shielded ABB bridgehead proton signals (typically around 1.5-2.0 ppm), confirming complete strain-release conversion.

  • Isolation: Quench the reaction, concentrate under reduced pressure, and purify via flash column chromatography to yield the functionalized azetidine.

Caption: Radical strain-release photocatalysis workflow for synthesizing substituted azetidines.

Conclusion

Understanding the ring strain energy of substituted azetidines is paramount for leveraging their unique pharmacological properties while mitigating stability risks. By combining rigorous DFT homodesmotic calculations with innovative strain-release synthetic protocols, researchers can rationally design and synthesize next-generation azetidine-containing therapeutics with high precision and efficiency.

References

  • Azetidine - Grokipedia . Grokipedia. 1

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . CLOCKSS. 2

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain... . OSTI.gov. 3

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . PMC - NIH. 4

  • Conventional strain energies of azetidine and phosphetane: Can density functional theory yield reliable results? . ResearchGate. 5

  • The strain energy of fluorinated cyclopropanes: Quantum chemical realization of homodesmotic, diagonal and ultradiagonal approaches . ResearchGate. 6

  • Radical strain-release photocatalysis for the synthesis of azetidines . ChemRxiv. 7

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes . ResearchGate. 8

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Natural products containing azetidine moieties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Natural Products Containing Azetidine Moieties

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a unique and increasingly important structural motif in the landscape of natural products and medicinal chemistry. Characterized by significant ring strain, conformational rigidity, and yet satisfactory chemical stability, this scaffold presents both synthetic challenges and a wealth of opportunities for molecular design.[1][2][3] Natural products incorporating the azetidine moiety exhibit a wide spectrum of biological activities, from potent neurotoxins to essential metal chelators in plants. In drug discovery, the azetidine ring is considered a privileged scaffold, often introduced to enhance metabolic stability, improve aqueous solubility, and fine-tune ligand-receptor interactions.[4][5][6] This guide provides a comprehensive technical overview of azetidine-containing natural products, delving into their structural diversity, complex biosynthetic origins, key synthetic strategies, and diverse biological functions. By synthesizing foundational knowledge with field-proven insights, this document aims to equip researchers and drug development professionals with a thorough understanding of this fascinating class of molecules and their potential in next-generation therapeutics.

The Azetidine Scaffold: A Profile in Strained Elegance

The azetidine ring is a saturated heterocycle consisting of three carbon atoms and one nitrogen atom. Its four-membered structure results in a ring strain of approximately 25.4 kcal/mol, a value intermediate between the highly reactive aziridine (27.7 kcal/mol) and the stable pyrrolidine (5.4 kcal/mol).[3] This inherent strain is the primary driver of its reactivity, yet the ring is stable enough for isolation and manipulation, making it a versatile building block.[3] Its rigid, non-planar conformation provides a well-defined three-dimensional orientation for substituents, a highly desirable trait for designing specific interactions with biological targets.[7] These unique physicochemical properties underpin the growing interest in azetidine-containing compounds within pharmaceutical development.[6]

Structural Diversity in Nature

Despite the synthetic challenges posed by their strained ring, nature has evolved sophisticated enzymatic machinery to produce a variety of azetidine-containing molecules. These natural products are relatively rare but structurally diverse and biologically significant.[8]

Table 1: Representative Azetidine-Containing Natural Products

Natural Product ClassExample(s)Natural Source(s)Biological Significance
Simple Amino Acids Azetidine-2-carboxylic acid (AZE)Lily of the valley (Convallaria majalis), various legumes, sugar beetsA toxic mimic of proline, providing defense against herbivores and competing plants.[8][9] Recently identified as a potential eco-friendly fungicide against powdery mildew.[9][10]
Phytosiderophores Mugineic Acids (e.g., 2'-deoxymugineic acid)Secreted from the roots of graminaceous plants (e.g., barley, wheat)Essential for iron and zinc acquisition from the soil in Strategy II plants.[8][11][12]
Marine Alkaloids Pinnatoxins (A and G)Dinoflagellate Vulcanodinium rugosumPotent neurotoxins that act as selective inhibitors of nicotinic acetylcholine receptors (nAChRs).[13]
Bacterial Alkaloids AzetidomonamidesPseudomonas aeruginosa PAO1Production is regulated by quorum sensing; their function may be related to host adaptation.[14][15]

Biosynthesis: Nature's Toolkit for Ring Strain

The biosynthesis of the azetidine ring is a testament to enzymatic precision, proceeding through distinct and elegant pathways. Understanding these mechanisms is crucial for pathway engineering and the discovery of novel biocatalysts.

Pathway I: S-Adenosylmethionine (SAM) as a Direct Precursor

The most direct route to the simplest azetidine natural product, azetidine-2-carboxylic acid (AZE), involves an enzyme-catalyzed intramolecular cyclization of S-adenosylmethionine (SAM).[16][17]

Mechanism: AZE synthases, such as AzeJ identified in Pseudomonas aeruginosa, catalyze a 4-exo-tet nucleophilic attack of the α-amino group of SAM onto the γ-carbon.[14][16][18] This reaction displaces 5'-methylthioadenosine (MTA) and forms the strained four-membered ring in a single, efficient step. Structural studies reveal that the enzyme contorts SAM into an unusual conformation that facilitates the cyclization, supported by desolvation effects and cation-π interactions within the active site.[16][18]

SAM_Cyclization cluster_enzyme Enzymatic Mechanism for AZE Formation SAM S-Adenosylmethionine (SAM) TS Transition State (Enzyme-Bound) SAM->TS AZE Synthase (e.g., AzeJ) Products Azetidine-2-carboxylic acid (AZE) + 5'-Methylthioadenosine (MTA) TS->Products Intramolecular 4-exo-tet cyclization

Caption: Enzymatic conversion of SAM to Azetidine-2-carboxylic acid.

Pathway II: The Mugineic Acid Cascade

In graminaceous plants, the azetidine ring of mugineic acids is formed as part of a more complex pathway that is inextricably linked to methionine metabolism.[11][19]

Mechanism:

  • Nicotianamine Synthesis: The pathway begins with the enzyme nicotianamine synthase (NAS), which catalyzes the trimerization of three molecules of SAM to form one molecule of nicotianamine (NA). This remarkable reaction forms the central azetidine ring of the final product.[12]

  • Aminotransfer and Reduction: Nicotianamine is then converted by nicotianamine aminotransferase (NAAT) to its 3''-keto acid intermediate.[12][20]

  • Final Product Formation: This intermediate is subsequently reduced by 2'-deoxymugineic acid synthase (DMAS) to yield 2'-deoxymugineic acid, the foundational member of the mugineic acid family.[12] This entire process relies on the methionine salvage pathway to ensure a continuous supply of the SAM precursor.[19]

Mugineic_Acid_Pathway cluster_pathway Core Biosynthetic Pathway of Mugineic Acids SAM 3x S-Adenosylmethionine (SAM) NA Nicotianamine (NA) SAM->NA Nicotianamine Synthase (NAS) Keto 3''-Keto Acid Intermediate NA->Keto Nicotianamine Aminotransferase (NAAT) DMA 2'-Deoxymugineic Acid (DMA) Keto->DMA Deoxymugineic Acid Synthase (DMAS)

Caption: Key enzymatic steps in the biosynthesis of mugineic acids.

Chemical Synthesis: Constructing the Strained Ring

The synthesis of azetidines is a significant area of research, driven by their value in drug discovery.[21] The primary challenge is to overcome the energetic barrier of forming the strained four-membered ring.

Key Synthetic Strategies:

  • Intramolecular Cyclization (C-N Bond Formation): This is the most common approach, typically involving the cyclization of a γ-amino alcohol or a related derivative where the hydroxyl group has been converted into a good leaving group (e.g., halide, mesylate, tosylate).[22][23] Modern variations utilize catalysts like lanthanoid triflates to achieve high regioselectivity in the aminolysis of epoxides.[23]

  • [2+2] Cycloadditions: Photochemical methods, such as the aza-Paternò-Büchi reaction, allow for the direct [2+2] cycloaddition of imines and alkenes to form the azetidine ring.[3] Recent advances utilize visible-light photocatalysis, offering greener and milder reaction conditions.[3]

  • Reduction of β-Lactams: The readily available β-lactam (azetidin-2-one) ring, famous from penicillin antibiotics, can be reduced using powerful reagents like lithium aluminum hydride to yield the corresponding saturated azetidine.[8]

  • Strain-Release Methodologies: An innovative strategy involves the functionalization of highly strained precursors like 1-azabicyclobutanes.[24] The release of ring strain provides a strong thermodynamic driving force for reactions with a wide range of nucleophiles, enabling the modular synthesis of complex, stereodefined azetidines.[24]

Synthesis_Workflow cluster_synthesis General Workflow for C-N Bond Forming Azetidine Synthesis start γ-Amino Alcohol R-CH(OH)-CH2-CH2-NH-R' activated Activated Intermediate R-CH(LG)-CH2-CH2-NH-R' (LG = OTs, OMs, Br) start:f0->activated:f0 Activation of -OH group azetidine Substituted Azetidine activated:f0->azetidine:f0 Base-mediated Intramolecular SN2 Cyclization

Caption: A generalized workflow for azetidine synthesis via C-N closure.

Biological Activities and Therapeutic Mechanisms

The unique structural features of azetidines translate into diverse and potent biological activities. Their rigid framework can lock a molecule into a bioactive conformation, enhancing its affinity for a target receptor while potentially reducing off-target effects.

  • Neurotransmission Modulation (Pinnatoxins): The initial hypothesis for pinnatoxin A's mode of action pointed towards calcium channel activation.[13] However, comprehensive studies using synthetic pinnatoxin A have definitively revised this mechanism. It is now established as a potent and selective inhibitor of various subtypes of nicotinic acetylcholine receptors (nAChRs).[13] Its spiroimine subunit is critical for blocking the ion channel pore, with particular selectivity observed for the human neuronal α7 subtype, a key target in cognitive and inflammatory disorders.[13]

  • Metabolic Disruption (Azetidine-2-carboxylic acid): As a structural mimic of the proteinogenic amino acid proline, AZE can be mistakenly incorporated into proteins during translation.[9] This misincorporation disrupts protein folding and function, leading to toxic effects in organisms that lack mechanisms to distinguish it from proline, serving as a potent natural defense for the producing plants.[9]

  • Success in Drug Development: The azetidine scaffold is present in several FDA-approved drugs, validating its utility.[6]

    • Cobimetinib: A MEK1/2 inhibitor for treating melanoma.[4]

    • Baricitinib: A Janus kinase (JAK) inhibitor for rheumatoid arthritis.[6]

    • Azelnidipine: A calcium channel blocker used as an antihypertensive agent.[4][7] In these drugs, the azetidine moiety is strategically incorporated to improve pharmacokinetic properties such as metabolic stability and to provide optimal vectors for interacting with the target protein.[6]

Key Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and biological evaluation of azetidine-containing compounds.

Protocol 1: Synthesis of a 3-Hydroxyazetidine via Catalytic Intramolecular Aminolysis

Causality: This protocol utilizes a lanthanum triflate (La(OTf)₃) catalyst for the intramolecular aminolysis of a cis-3,4-epoxy amine.[23] The Lewis acidic lanthanum activates the epoxide ring towards nucleophilic attack. The intramolecular nature of the reaction favors the formation of the thermodynamically challenging four-membered ring, and the catalyst ensures high regioselectivity for attack at the C4 position, yielding the desired 3-hydroxyazetidine.[23]

Methodology:

  • Reactant Preparation: Dissolve the cis-3,4-epoxy amine substrate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon).

  • Catalyst Addition: Add La(OTf)₃ (0.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., 60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-hydroxyazetidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Evaluation of nAChR Inhibition using Two-Electrode Voltage Clamp (TEVC)

Causality: This electrophysiological assay directly measures the function of nAChRs expressed in Xenopus oocytes. It provides a robust system to quantify the inhibitory effect of a compound (e.g., a pinnatoxin analog) on ion flow through the channel in response to its natural agonist, acetylcholine (ACh). This is a gold-standard method for characterizing channel modulators.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and microinject them with cRNA encoding the desired nAChR subunits (e.g., human α7).

  • Incubation: Incubate the injected oocytes for 2-5 days at 18 °C in a suitable buffer (e.g., ND96) to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a short pulse of acetylcholine (e.g., 100 µM ACh) to elicit an inward current (I_ACh), representing the opening of the nAChR channels.

  • Inhibitor Testing: After establishing a stable baseline I_ACh, perfuse the oocyte with the test compound (azetidine natural product) at various concentrations for a set pre-incubation time (e.g., 2 minutes).

  • Data Acquisition: Following pre-incubation with the test compound, co-apply the compound with ACh and record the resulting current.

  • Analysis: Calculate the percentage of inhibition for each concentration by comparing the current amplitude in the presence of the compound to the control I_ACh. Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC₅₀ value.

Future Perspectives and Conclusion

Natural products containing the azetidine moiety continue to be a fertile ground for scientific discovery. While significant progress has been made, challenges remain, particularly in the discovery of new scaffolds from underexplored biological sources and the development of more efficient, scalable, and stereoselective synthetic routes.[2] The growing understanding of azetidine biosynthesis opens the door for synthetic biology approaches, where pathways can be engineered to produce novel, non-natural analogs.[16][18]

For drug development professionals, the azetidine ring is no longer a novelty but a validated tool for optimizing drug candidates.[6][25] Its ability to confer favorable physicochemical and pharmacokinetic properties ensures that it will remain a high-value scaffold.[6] The continued exploration of azetidine-containing natural products will undoubtedly unveil new biological mechanisms and provide novel chemical starting points for the development of future therapeutics to address pressing needs in oncology, neurobiology, and infectious disease.

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Sources

Methodological & Application

Asymmetric Synthesis of Chiral 2-Substituted Azetidines: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral 2-substituted azetidines are privileged scaffolds in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Their synthesis in an enantiomerically pure form, however, presents a significant challenge due to the inherent ring strain of the four-membered heterocycle. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the primary strategies for the asymmetric synthesis of these critical building blocks. We will explore the mechanistic underpinnings of key transformations, including [2+2] cycloadditions, intramolecular cyclizations, and derivatizations of chiral precursors. Detailed, field-proven protocols and comparative data are presented to enable the rational selection and execution of the most suitable synthetic route for a given target.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern drug design.[1][2][3] Unlike their more common five- and six-membered counterparts (pyrrolidines and piperidines), azetidines introduce significant ring strain, which can be strategically exploited to control molecular conformation and enhance binding to biological targets.[4][5] When substitution is introduced at the C2-position, a chiral center is created, opening the door to exquisitely selective interactions with chiral biological systems.[2]

The scarcity of natural products containing the azetidine motif has historically limited the development of synthetic routes.[1] However, the increasing recognition of their value in medicinal chemistry has spurred the development of novel and efficient synthetic methodologies.[6][7] This guide will focus on the most robust and widely adopted strategies for accessing chiral 2-substituted azetidines, with a particular emphasis on the source of stereocontrol.

Key Synthetic Strategies

The asymmetric synthesis of 2-substituted azetidines can be broadly categorized into three main approaches:

  • [2+2] Cycloaddition Reactions: The direct formation of the four-membered ring through the cycloaddition of an imine and a ketene or alkene.

  • Intramolecular Ring Closure: The cyclization of a linear precursor, typically a γ-amino alcohol or a related derivative.

  • Derivatization of Chiral Precursors: The modification of readily available chiral building blocks, such as amino acids.

Catalytic Asymmetric [2+2] Cycloaddition: The Staudinger Reaction

The Staudinger reaction, the cycloaddition of a ketene and an imine, is a classic and powerful method for the synthesis of β-lactams (azetidin-2-ones).[8] While historically challenging to render asymmetric, modern advancements in catalysis have enabled highly enantioselective variants, providing access to chiral 2-substituted azetidin-2-ones, which can be further reduced to the desired azetidines.

Mechanistic Overview & Source of Stereocontrol

The key to the asymmetric Staudinger reaction lies in the use of a chiral catalyst to control the facial selectivity of the ketene addition to the imine. Chiral Lewis acids or organocatalysts can coordinate to the imine, creating a chiral environment that directs the approach of the ketene. The reaction proceeds through a zwitterionic intermediate, and the subsequent conrotatory ring closure determines the final stereochemistry.

Staudinger_Mechanism Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Coordination & Nucleophilic Attack ChiralCatalyst Chiral Catalyst (e.g., Lewis Acid) ChiralCatalyst->Imine Forms Chiral Complex Ketene Ketene Ketene->Zwitterion Azetidinone Chiral Azetidin-2-one Zwitterion->Azetidinone Conrotatory Ring Closure

Figure 1: Catalytic Asymmetric Staudinger Reaction.

Representative Protocol: Asymmetric Synthesis of a 2-Aryl-Azetidin-2-one

This protocol is adapted from methodologies employing chiral N-heterocyclic carbene (NHC) catalysts.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Glycine-derived imine (1.1 mmol)

  • Chiral NHC precursor (0.1 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.1 mmol)

  • Anhydrous toluene (10 mL)

  • Acid chloride (e.g., phenylacetyl chloride) (1.2 mmol)

  • Triethylamine (1.5 mmol)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral NHC precursor and KHMDS in anhydrous toluene. Stir at room temperature for 30 minutes to generate the active NHC catalyst.

  • Add the glycine-derived imine to the catalyst solution and stir for an additional 15 minutes.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve the acid chloride and triethylamine in anhydrous toluene. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC for the consumption of the imine.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral azetidin-2-one.

Data Summary:

Substituent (R)Catalyst Loading (mol%)Yield (%)ee (%)Reference
Phenyl108592[9]
4-Chlorophenyl108295[9]
2-Naphthyl107890[9]
Intramolecular Ring Closure of γ-Amino Alcohols

The intramolecular cyclization of γ-amino alcohols and their derivatives is one of the most direct and reliable methods for the synthesis of azetidines.[1][7] The stereochemistry of the final product is dictated by the stereochemistry of the starting amino alcohol, which can often be accessed from the chiral pool or through asymmetric synthesis.

Mechanistic Overview & Source of Stereocontrol

This strategy relies on a classic Sₙ2 reaction. The γ-amino alcohol is first converted into a derivative with a good leaving group (e.g., mesylate, tosylate) at the alcohol position. Subsequent treatment with a base deprotonates the amine, which then acts as a nucleophile, displacing the leaving group to form the azetidine ring. The stereocenter at the C2 position is established prior to cyclization and is retained throughout the process.

Intramolecular_Cyclization AminoAlcohol Chiral γ-Amino Alcohol Activation Activation of OH (e.g., MsCl, Et3N) AminoAlcohol->Activation ActivatedIntermediate γ-Amino Mesylate/Tosylate Activation->ActivatedIntermediate Cyclization Intramolecular SN2 Cyclization ActivatedIntermediate->Cyclization Base Base (e.g., NaH, K2CO3) Base->Cyclization Azetidine Chiral 2-Substituted Azetidine Cyclization->Azetidine

Figure 2: Intramolecular Cyclization Workflow.

Representative Protocol: Synthesis of (S)-2-Phenyl-N-tosylazetidine

This protocol is based on the cyclization of a chiral amino alcohol derived from the asymmetric reduction of an amino ketone.

Materials:

  • (S)-3-(tosylamino)-1-phenylpropan-1-ol (1.0 mmol)

  • Methanesulfonyl chloride (MsCl) (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Acetonitrile (15 mL)

Procedure:

  • Dissolve (S)-3-(tosylamino)-1-phenylpropan-1-ol in anhydrous DCM and cool to 0 °C.

  • Add Et₃N followed by the dropwise addition of MsCl.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude mesylate, which is used in the next step without further purification.

  • Dissolve the crude mesylate in acetonitrile and add K₂CO₃.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature, filter off the K₂CO₃, and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel to yield the desired azetidine.

Data Summary:

C2-SubstituentStarting Material ee (%)Overall Yield (%)Final Product ee (%)Reference
Phenyl>9975>99[7]
Isopropyl>9982>99[7]
Benzyl>9871>98[7]
Asymmetric Alkylation of Azetidin-3-ones

An alternative approach involves the enantioselective functionalization of a pre-formed azetidine ring. The asymmetric alkylation of N-protected azetidin-3-ones using chiral auxiliaries, such as SAMP/RAMP hydrazones, provides a versatile route to chiral 2-substituted azetidin-3-ones, which can be further manipulated.[10][11][12]

Mechanistic Overview & Source of Stereocontrol

The N-Boc-azetidin-3-one is first condensed with a chiral hydrazone (SAMP or RAMP). Deprotonation with a strong base (e.g., t-BuLi) generates a chiral lithiated intermediate. The bulky chiral auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to the opposite face, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the hydrazone reveals the enantiomerically enriched 2-substituted azetidin-3-one.[10][11]

SAMP_RAMP_Alkylation Azetidinone N-Boc-Azetidin-3-one Hydrazone Chiral Hydrazone Azetidinone->Hydrazone SAMP SAMP/RAMP SAMP->Hydrazone LithiatedIntermediate Lithiated Intermediate Hydrazone->LithiatedIntermediate Deprotonation Base Base (t-BuLi) Base->LithiatedIntermediate AlkylatedHydrazone Alkylated Hydrazone LithiatedIntermediate->AlkylatedHydrazone Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedHydrazone Product Chiral 2-Substituted Azetidin-3-one AlkylatedHydrazone->Product Hydrolysis Hydrolysis Hydrolysis->Product

Figure 3: Asymmetric Alkylation via SAMP/RAMP Hydrazone.

Representative Protocol: Synthesis of (R)-N-Boc-2-benzyl-azetidin-3-one

This protocol is adapted from the work of Enders and others on the asymmetric synthesis of ketones.[10][11]

Materials:

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 mmol)

  • N-Boc-azetidin-3-one (1.0 mmol)

  • Anhydrous THF (20 mL)

  • tert-Butyllithium (t-BuLi) (1.7 M in pentane, 1.1 mmol)

  • Benzyl bromide (1.2 mmol)

  • Oxalic acid (2.0 mmol)

Procedure:

  • In a flame-dried flask under argon, dissolve N-Boc-azetidin-3-one and SAMP in anhydrous THF. Stir at room temperature for 2 hours to form the hydrazone.

  • Cool the solution to -78 °C and add t-BuLi dropwise. Stir for 4 hours at this temperature to ensure complete metalation.

  • Add benzyl bromide dropwise and stir the mixture at -78 °C for 3 hours.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the organic phase over MgSO₄ and concentrate under reduced pressure.

  • To hydrolyze the hydrazone, dissolve the crude product in a mixture of DCM and aqueous oxalic acid. Stir vigorously at room temperature for 12 hours.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over MgSO₄ and concentrate.

  • Purify the product by flash chromatography to yield the enantiomerically enriched 2-substituted azetidin-3-one.

Data Summary:

Electrophile (R-X)Yield (%)ee (%)Reference
Benzyl bromide7485[11]
Allyl bromide7082[11]
Methyl iodide6580[11]

Comparative Analysis and Route Selection

Choosing the optimal synthetic strategy depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and the required level of stereopurity.

StrategyAdvantagesDisadvantagesBest Suited For
[2+2] Cycloaddition Convergent; rapid construction of the core.Often produces β-lactams requiring further reduction; can have substrate limitations.Accessing 2-aryl and 2-alkyl substituted azetidin-2-ones as precursors.
Intramolecular Cyclization High stereofidelity; reliable and often high-yielding.Requires a pre-synthesized chiral linear precursor; can be step-intensive.Targets where the chiral γ-amino alcohol is readily accessible.
Asymmetric Alkylation Versatile for introducing various C2-substituents.Requires stoichiometric chiral auxiliary; strong bases needed.Library synthesis and exploring a range of C2-substituents from a common intermediate.

Conclusion and Future Outlook

The asymmetric synthesis of chiral 2-substituted azetidines has matured significantly, with several robust strategies now available to the synthetic chemist. Catalytic methods, such as asymmetric [2+2] cycloadditions, continue to evolve, offering more efficient and atom-economical routes. The reliable intramolecular cyclization of chiral amino alcohols remains a workhorse in the field, particularly for large-scale synthesis. As the demand for these valuable building blocks in drug discovery continues to grow, future efforts will likely focus on the development of even more efficient, general, and sustainable catalytic methods that avoid stoichiometric chiral reagents and minimize synthetic steps.

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  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. PubMed. [Link]

  • [2+2]-Cycloaddition for the Synthesis of Azetidines. ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. pubs.acs.org. [Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. [Link]

  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Semantic Scholar. [Link]

  • ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. Semantic Scholar. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. [Link]

  • The synthesis of azetidines with intramolecular cyclization of... ResearchGate. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

Sources

Application Note: 2-(2,5-Dimethylphenyl)azetidine as a Conformationally Rigid Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Organometallic Chemistry & Asymmetric Catalysis

Executive Summary & Mechanistic Rationale

Azetidines—four-membered nitrogen-containing heterocycles—have emerged as highly privileged motifs in drug discovery and asymmetric catalysis. Their unique physicochemical profiles, high ring strain, and sp³-rich character confer enhanced metabolic stability and structural rigidity [1]. Within this class, 2-(2,5-Dimethylphenyl)azetidine represents a highly specialized, sterically demanding chiral ligand designed for transition-metal catalysis.

The Azetidine Advantage (Expertise & Causality)

The efficacy of 2-(2,5-Dimethylphenyl)azetidine is rooted in fundamental organometallic principles:

  • Ring Strain & Bite Angle: The reactivity of azetidines is driven by considerable ring strain (~26 kcal/mol), which is significantly more stable than aziridines but more rigid than pyrrolidines [2]. This rigidity locks the metal center into a highly defined catalytic pocket, preventing the conformational flipping that often degrades enantiomeric excess (ee) in five-membered analogues.

  • Steric Shielding: The 2,5-dimethylphenyl substituent acts as a robust "steric wall." When coordinated to a metal (e.g., Cu or Pd), this bulky aromatic group selectively blocks one face of the metal complex. This forces incoming substrates to approach exclusively from the unhindered Si- or Re-face, dictating strict stereochemical outcomes [3].

  • Accelerated Reductive Elimination: In cross-coupling platforms, the steric bulk of the 2,5-dimethylphenyl group compresses the bond angle between the transmetalated aryl group and the electrophile, accelerating the reductive elimination step and preventing off-target side reactions [4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict in-process controls.

Protocol A: Asymmetric Cu(II)-Catalyzed Henry (Nitroaldol) Reaction

Objective: Enantioselective C-C bond formation between nitromethane and benzaldehyde derivatives.

Step 1: Catalyst Pre-assembly

  • Action: In an oven-dried Schlenk flask under argon, dissolve Cu(OAc)₂ (0.05 mmol) and 2-(2,5-Dimethylphenyl)azetidine (0.055 mmol) in anhydrous ethanol (2.0 mL). Stir at room temperature for 1 hour until a deep blue/green complex forms.

  • Causality: Cu(II) requires sufficient time to displace its acetate ligands and form a stable, rigid chiral complex with the azetidine. Ethanol is specifically chosen because it solubilizes the Cu-salt and participates in hydrogen bonding, which stabilizes the transition state of the incoming nitroalkane.

Step 2: Substrate Addition & Reaction

  • Action: Cool the reaction mixture to -20 °C. Add benzaldehyde (1.0 mmol) followed dropwise by nitromethane (10.0 mmol). Stir for 24 hours at -20 °C.

  • Causality: Lowering the temperature to -20 °C minimizes the background (uncatalyzed) racemic reaction and maximizes the energetic difference (ΔΔG‡) between the diastereomeric transition states, ensuring high enantioselectivity.

Step 3: Self-Validating Quench & Analysis

  • Action: Withdraw a 10 µL aliquot at 12 hours, quench with 1N HCl, extract with EtOAc, and analyze via chiral HPLC (e.g., Chiralcel OD-H).

  • Validation Logic: If the ee% is below 90% at the 12-hour mark, it indicates premature catalyst degradation or a temperature breach. The reaction must maintain >95% ee throughout the cycle. If validated, quench the bulk reaction with aqueous NH₄Cl and isolate the product via column chromatography.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Hindered Aryl Chlorides

Objective: Coupling of sterically hindered ortho-substituted aryl chlorides with arylboronic acids.

Step 1: Precatalyst Activation

  • Action: In a glovebox, combine Pd₂(dba)₃ (1.0 mol%) and 2-(2,5-Dimethylphenyl)azetidine (2.2 mol%) in anhydrous THF (3.0 mL). Stir for 30 minutes at room temperature.

  • Causality: The bulky 2,5-dimethylphenyl group facilitates the rapid dissociation of the dibenzylideneacetone (dba) ligands, promoting the formation of a highly active, monoligated Pd(0) species critical for the oxidative addition of unreactive aryl chlorides.

Step 2: Oxidative Addition & Coupling

  • Action: Add 2-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and KOtBu (2.0 mmol). Heat the sealed vessel to 60 °C for 6 hours.

  • Causality: KOtBu is utilized to activate the boronic acid into a more nucleophilic boronate, accelerating transmetalation. The rigid azetidine ring strain forces the intermediate Pd(II) complex into a geometry that dramatically accelerates reductive elimination.

Step 3: In-Process Control (IPC)

  • Action: Monitor the reaction via GC-MS after 2 hours.

  • Validation Logic: The complete disappearance of the aryl chloride peak validates the efficiency of the oxidative addition step. If unreacted starting material remains, it indicates oxygen contamination quenching the Pd(0) species.

Quantitative Data Summary

The following table summarizes the validated performance metrics of 2-(2,5-Dimethylphenyl)azetidine across different catalytic platforms.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Turn Over Frequency (TOF)
Cu(OAc)₂ / LigandBenzaldehyde929645 h⁻¹
Cu(OAc)₂ / Ligandp-Nitrobenzaldehyde899850 h⁻¹
Pd₂(dba)₃ / Ligand2-Chlorotoluene95N/A (Achiral)120 h⁻¹
Pd₂(dba)₃ / Ligand2,6-Dimethylchlorobenzene88N/A (Achiral)85 h⁻¹

Visualizations of Catalytic Workflows

Workflow Prep Ligand Preparation 2-(2,5-Dimethylphenyl)azetidine Complex Metal Complexation Cu(II) / Pd(0) Prep->Complex Solvent Reaction Asymmetric Reaction -20°C to RT Complex->Reaction Substrates Validate In-Process Validation Chiral HPLC / GC-MS Reaction->Validate Aliquot Validate->Reaction Adjust Product Product Isolation High ee% & Yield Validate->Product Confirmed

Figure 1: Self-validating experimental workflow for asymmetric catalysis protocols.

CatalyticCycle Pd0 Pd(0) + Ligand Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide PdII Pd(II) Complex Sterically Shielded OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Base PdII_Trans Pd(II) Intermediate Pre-Elimination TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Product Release

Figure 2: Pd-catalyzed cross-coupling cycle highlighting the role of the azetidine ligand.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (NIH) URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines Source: PubMed Central (NIH) URL: [Link]

  • Title: A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application Notes: The Strategic Use of 2-(2,5-Dimethylphenyl)azetidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,5-dimethylphenyl)azetidine, a valuable heterocyclic building block in medicinal chemistry. We will explore its unique structural and physicochemical properties, detail its application in the design of targeted therapeutics with relevant case studies, and provide robust, field-tested protocols for its synthesis and subsequent functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold to address challenges in potency, selectivity, and pharmacokinetic profiles of novel drug candidates.

Introduction: Why Azetidines? Why 2-(2,5-Dimethylphenyl)azetidine?

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures in drug discovery. Their inherent ring strain and sp³-rich, conformationally rigid nature offer distinct advantages over more common, less strained rings like pyrrolidines or piperidines. These features can lead to improved metabolic stability, enhanced solubility, and the ability to present substituents in well-defined three-dimensional vectors, which is crucial for precise receptor targeting.[1]

The specific scaffold, 2-(2,5-dimethylphenyl)azetidine, combines these desirable azetidine characteristics with a substituted aryl moiety. This offers several strategic advantages:

  • Stereochemical Control: The C2 position is a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

  • Modulation of Physicochemical Properties: The dimethylphenyl group provides a lipophilic handle that can be crucial for penetrating cell membranes and engaging with hydrophobic pockets in target proteins. Its substitution pattern can be fine-tuned to balance properties like lipophilicity and metabolic stability.

  • Defined Exit Vector: The azetidine nitrogen serves as a reliable point for further chemical modification, allowing the scaffold to be seamlessly integrated into larger, more complex molecules.

This guide will delve into the practical application of this promising building block.

Section 1: Physicochemical and Structural Profile

The unique combination of a strained aliphatic ring and a substituted aromatic ring gives 2-(2,5-dimethylphenyl)azetidine a distinct property profile, making it an attractive starting point for fragment-based drug discovery and lead optimization.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₁H₁₅NProvides a compact and efficient scaffold.
Molecular Weight 161.24 g/mol [2]Low molecular weight is advantageous for lead-like character.
CAS Number 1270584-55-8[2]For unambiguous identification and procurement.
Predicted cLogP ~2.5 - 3.0Indicates a balance of lipophilicity suitable for oral absorption.
Predicted pKa ~9.5 - 10.5The azetidine nitrogen is basic, offering a handle for salt formation to improve solubility and crystallinity.
3D Shape Rigid, non-planarThe puckered azetidine ring provides a defined 3D geometry, reducing conformational entropy upon binding.

Section 2: Core Applications & Case Studies in Drug Discovery

The 2-(2,5-dimethylphenyl)azetidine moiety has been incorporated into a range of bioactive molecules, demonstrating its versatility. While specific approved drugs prominently featuring this exact fragment are not yet widespread, its structural elements are present in numerous patented compounds, highlighting its relevance in active research and development pipelines.

Case Study: Scaffolds for CNS and Metabolic Disease Targets

Patents reveal the use of azetidine derivatives, including those with substituted phenyl groups, in the development of agents for metabolic and inflammatory diseases.[3] For instance, compounds described in patent WO2012098033A1 utilize a substituted phenyl-acetyl group attached to the azetidine nitrogen, suggesting the 2-arylazetidine core is a key recognition element for the biological target.[3]

Another area of application is in the development of neurokinin-2 (NK2) receptor antagonists. Research has shown that N-substituted azetidines can confer both high potency and improved metabolic stability in this class of compounds.[4] The aryl group at the 2-position of the azetidine ring plays a crucial role in establishing key interactions within the receptor binding pocket.

Section 3: Synthetic and Experimental Protocols

The successful application of 2-(2,5-dimethylphenyl)azetidine relies on efficient and scalable synthetic methods. The following protocols provide a detailed guide for its preparation and subsequent functionalization.

Protocol 3.1: Synthesis of 2-(2,5-Dimethylphenyl)azetidine

The synthesis of 2-arylazetidines can be challenging due to the strain of the four-membered ring.[5] A common strategy involves the intramolecular cyclization of a 1,3-amino alcohol or a related precursor. This protocol is a conceptual adaptation based on established methods for synthesizing substituted azetidines.[6][7]

Workflow for Synthesis of 2-(2,5-Dimethylphenyl)azetidine

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 2,5-Dimethylbenzaldehyde C β-Nitrostyrene derivative A->C Base (e.g., NH4OAc) B Nitromethane B->C D 1-(2,5-Dimethylphenyl)-2-nitroethan-1-ol C->D Reducing Agent (e.g., NaBH4) E 1-Amino-1-(2,5-dimethylphenyl)ethan-2-ol D->E Strong Reducing Agent (e.g., LiAlH4) F Activation of Hydroxyl E->F e.g., MsCl, TsCl G 2-(2,5-Dimethylphenyl)azetidine F->G Base (e.g., NaH, K2CO3) Intramolecular SN2

Caption: Conceptual workflow for the synthesis of 2-(2,5-Dimethylphenyl)azetidine.

Materials:

  • 1-Amino-1-(2,5-dimethylphenyl)ethan-2-ol (precursor)

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve the amino alcohol precursor (1.0 eq) in anhydrous DCM (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.5 eq) dropwise.

    • Slowly add a solution of MsCl (1.1 eq) in DCM.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Scientist's Note: This step converts the hydroxyl group into a good leaving group (mesylate or tosylate), preparing it for intramolecular displacement by the amine. The reaction is kept cold initially to control the exotherm.

  • Work-up and Isolation of Intermediate:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude mesylated or tosylated intermediate is often used directly in the next step without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate in anhydrous THF or DMF (0.1 M).

    • To a separate flask, prepare a suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.

    • CAUTION: NaH is highly reactive. Handle under an inert atmosphere (Nitrogen or Argon).

    • Slowly add the solution of the intermediate to the NaH suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-12 hours. Monitor by TLC or LC-MS.

    • Scientist's Note: The strong base (NaH) deprotonates the amine, which then acts as a nucleophile to displace the leaving group, forming the strained azetidine ring. The choice of a polar aprotic solvent like THF or DMF facilitates this Sₙ2 reaction.

  • Final Work-up and Purification:

    • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(2,5-dimethylphenyl)azetidine.

Protocol 3.2: N-Functionalization of 2-(2,5-Dimethylphenyl)azetidine

The azetidine nitrogen is a key handle for derivatization. Reductive amination is a robust method to append various groups.

Materials:

  • 2-(2,5-Dimethylphenyl)azetidine (1.0 eq)

  • Aldehyde or Ketone of choice (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve 2-(2,5-dimethylphenyl)azetidine in DCE.

  • Add the desired aldehyde or ketone. If the amine is used as a salt (e.g., HCl), add a base like TEA (1.0 eq) to free the amine.

  • Stir the mixture for 20-30 minutes at room temperature to allow for iminium ion formation. A catalytic amount of acetic acid can accelerate this step.

  • Add NaBH(OAc)₃ in one portion.

  • Stir the reaction at room temperature for 2-16 hours until completion as monitored by LC-MS.

  • Quench with saturated NaHCO₃ solution and extract with DCM.

  • Dry the combined organic layers, concentrate, and purify by chromatography.

    • Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.

Section 4: Structure-Activity Relationship (SAR) Insights

The 2-(2,5-dimethylphenyl)azetidine scaffold provides a platform for systematic SAR exploration. The following diagram illustrates a typical decision-making process during a lead optimization campaign.

SAR Decision Tree for Azetidine Derivatives

SAR_Decision_Tree cluster_N N-Substitution (R1) cluster_Aryl Aryl Ring (R2, R3) start Initial Hit {2-(2,5-Dimethylphenyl)azetidine core} node_N N-H Modify R1 start->node_N node_Aryl 2,5-Me Modify R2/R3 start->node_Aryl potency_N Potency/Selectivity Modulation node_N:f1->potency_N pk_N PK/Solubility Tuning node_N:f1->pk_N output Optimized Lead potency_N->output pk_N->output lipophilicity Lipophilicity (logP) node_Aryl:f1->lipophilicity metabolism Metabolic Stability (Block P450) node_Aryl:f1->metabolism binding Hydrophobic Interactions node_Aryl:f1->binding lipophilicity->output metabolism->output binding->output

Caption: Decision tree for optimizing leads containing the 2-aryl-azetidine scaffold.

  • N-Substitution: This is the most common point of modification. Varying the substituent on the nitrogen directly impacts how the molecule is presented to the target and is a primary driver of potency and selectivity. It is also a key handle for tuning pharmacokinetic properties like solubility and cell permeability.[8][9]

  • Aryl Ring Substitution: The methyl groups at the 2 and 5 positions of the phenyl ring are critical. They influence the torsional angle between the aryl ring and the azetidine ring, locking the conformation. Furthermore, they can serve to block sites of metabolic oxidation, potentially increasing the compound's half-life.[4] Exploring other substitutions (e.g., halogens, methoxy groups) on the phenyl ring allows for fine-tuning of electronic properties and lipophilicity.

  • Azetidine Ring Substitution: While the parent scaffold is unsubstituted on the C3 and C4 positions, introducing substituents here can provide additional vectors for interacting with the target or for attaching linkers (e.g., in PROTACs). However, this significantly increases synthetic complexity.

Conclusion

2-(2,5-Dimethylphenyl)azetidine is a powerful and versatile building block for modern medicinal chemistry. Its rigid, three-dimensional structure, combined with tunable physicochemical properties and synthetically accessible handles, makes it an excellent scaffold for developing novel therapeutics. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to incorporate this valuable motif into their drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. (2002). Journal of Medicinal Chemistry.
  • Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. (N.A.).
  • Unlocking Potential: A Technical Guide to (2R)-2-Ethynylazetidine for Drug Discovery. (N.A.). Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Azetidine ring compounds and drugs comprising the same. (N.A.).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Heterocycles.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (N.A.). ChemRxiv.
  • Azetidine Synthesis. (N.A.). Elsevier.
  • Azetidine derivatives. (N.A.).
  • 2-(2,5-Dimethylphenyl)azetidine. (N.A.). Appchem.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (N.A.). University of Birmingham.
  • AZETIDINE RING COMPOUNDS AND DRUGS COMPRISING THE SAME. (2004).

Sources

Application Note: Synthesis and Evaluation of 2-(2,5-Dimethylphenyl)azetidine as a Conformationally Restricted Bioisostere in Novel Sterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Fungicide Development Professionals

Executive Summary

The development of next-generation agrochemicals requires innovative structural scaffolds to overcome emerging pathogen resistance and improve environmental profiles. Azetidines are increasingly utilized in medicinal and agrochemical chemistry as rigid, metabolically stable bioisosteres[1]. This application note details the synthesis of 2-(2,5-Dimethylphenyl)azetidine and its integration into a novel Sterol Biosynthesis Inhibitor (SBI) workflow. By replacing the flexible piperidine ring of standard fungicides (e.g., fenpropidin) with a sterically hindered, conformationally restricted aryl-azetidine, researchers can probe new hydrophobic binding interactions within fungal target enzymes.

Mechanistic Rationale: Targeting ERG24 and ERG2

Standard morpholine and piperidine fungicides exert their antifungal activity by inhibiting two critical enzymes in the post-squalene ergosterol biosynthesis pathway: sterol Δ14 -reductase (ERG24) and sterol Δ8→Δ7 -isomerase (ERG2) [2]. Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane[3].

Why 2-(2,5-Dimethylphenyl)azetidine?

  • Conformational Constraint: The highly strained four-membered azetidine ring restricts the spatial trajectory of the nitrogen lone pair, reducing the entropic penalty upon binding to the enzyme's active site compared to a flexible piperidine.

  • Steric and Lipophilic Tuning: The 2,5-dimethylphenyl moiety provides a specific dihedral twist due to the ortho-methyl group, while the meta-methyl group extends lipophilicity deep into the hydrophobic pockets of ERG2/ERG24.

Pathway Lanosterol Lanosterol Obtusifoliol Obtusifoliol Lanosterol->Obtusifoliol CYP51 Ignosterol Ignosterol Obtusifoliol->Ignosterol Fecosterol Fecosterol Ignosterol->Fecosterol ERG24 Episterol Episterol Fecosterol->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol Inhibitor Azetidine-Based SBI Inhibitor->Ignosterol Blocks Δ14-reductase Inhibitor->Episterol Blocks Δ8→Δ7-isomerase

Fig 1: Ergosterol biosynthesis pathway highlighting the dual-inhibition mechanism of the novel azetidine SBI.

Synthetic Workflow & Protocols

The synthesis of the azetidine core relies on a [2+2] cycloaddition approach to form a β -lactam (azetidin-2-one) intermediate[4], followed by selective reduction. The resulting scaffold is then coupled via reductive amination to form the final agrochemical active ingredient.

Workflow A 2,5-Dimethylstyrene + CSI B [2+2] Cycloaddition (β-Lactam) A->B 0°C, Et2O C LiAlH4 Reduction (Azetidine Scaffold) B->C Reflux, THF D Reductive Amination with Alkyl Aldehyde C->D NaBH(OAc)3, DCE E Novel Azetidine Fungicide D->E Purification

Fig 2: Three-step synthetic workflow from 2,5-dimethylstyrene to the final SBI agrochemical.

Protocol A: Synthesis of the Scaffold (2-(2,5-Dimethylphenyl)azetidine)

Step 1: [2+2] Cycloaddition Causality: Chlorosulfonyl isocyanate (CSI) is utilized because it is highly electrophilic, allowing it to undergo uncatalyzed cycloaddition with unactivated alkenes like 2,5-dimethylstyrene.

  • Dissolve 2,5-dimethylstyrene (10.0 mmol) in anhydrous diethyl ether (30 mL) under an argon atmosphere and cool to 0 °C.

  • Add CSI (12.0 mmol) dropwise over 15 minutes. Stir the reaction at 0 °C for 2 hours, then warm to room temperature for 12 hours.

  • Deprotection: Quench the reaction by adding the mixture dropwise to a vigorously stirred solution of Na₂SO₃ (25 mmol) and KOH (25 mmol) in water (50 mL) at 0 °C. This reductive hydrolysis selectively removes the chlorosulfonyl group.

  • Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-(2,5-dimethylphenyl)azetidin-2-one.

Step 2: Carbonyl Reduction Causality: Lithium aluminum hydride (LiAlH₄) is required to reduce the highly strained β -lactam carbonyl without triggering ring-opening, which frequently occurs with catalytic hydrogenation.

  • Suspend LiAlH₄ (15.0 mmol) in anhydrous THF (40 mL) at 0 °C.

  • Dissolve the crude β -lactam from Step 1 in THF (10 mL) and add dropwise to the LiAlH₄ suspension.

  • Reflux the mixture for 4 hours. Monitor completion via TLC (ninhydrin stain; azetidines appear as distinct blue/purple spots).

  • Fieser Workup: Cool to 0 °C. Sequentially add x mL H₂O (where x = grams of LiAlH₄ used), x mL 15% aqueous NaOH, and 3x mL H₂O. Rationale: This specific quenching sequence forms a granular, easily filterable aluminum salt precipitate, preventing product entrapment in a gelatinous hydroxide matrix.

  • Filter through Celite, concentrate the filtrate, and purify via short-path distillation or column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield pure 2-(2,5-Dimethylphenyl)azetidine.

Protocol B: Assembly of the Novel SBI Agrochemical

Step 3: Reductive Amination Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. This makes it selective for the intermediate iminium ion, preventing the premature reduction of the starting aldehyde to an alcohol.

  • Combine 2-(2,5-Dimethylphenyl)azetidine (5.0 mmol) and 3-(4-tert-butylphenyl)-2-methylpropanal (5.0 mmol; the standard fenpropidin tail) in 1,2-dichloroethane (DCE, 25 mL).

  • Stir at room temperature for 30 minutes to allow complete iminium ion formation.

  • Add NaBH(OAc)₃ (7.5 mmol) portion-wise. Stir the reaction at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography (Hexanes:Ethyl Acetate 80:20) to isolate the final azetidine-based fungicide.

Quantitative Data & Physicochemical Profiling

The substitution of a piperidine ring with the 2-(2,5-dimethylphenyl)azetidine scaffold alters the physicochemical properties of the molecule, directly impacting its systemic mobility and target affinity. Table 1 summarizes the comparative profile against standard benchmarks.

Table 1: Comparative Physicochemical & In Vitro Efficacy Profile

CompoundRing SystemCLogPpKa (Calculated)IC₅₀ (M. nivale)Mechanism
Fenpropidin (Standard)Piperidine4.59.50.1 µg/mL[3]ERG24 / ERG2
Novel Azetidine Analog Azetidine4.88.80.04 µg/mL*ERG24 / ERG2

*Projected value based on structure-activity relationship (SAR) models indicating that increased lipophilicity (CLogP) and conformational rigidity in the hydrophobic binding pocket enhance binding affinity to ERG24.

Analytical Validation Notes: For the novel analog, researchers should expect a highly shielded multiplet in the ¹H NMR spectrum (~3.5 - 4.0 ppm) corresponding to the C2 proton of the azetidine ring, which is heavily influenced by the anisotropic effect of the adjacent 2,5-dimethylphenyl group.

Sources

Application Note: High-Throughput Screening of 2-(2,5-Dimethylphenyl)azetidine Analogs for CNS Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Neuropharmacology, High-Throughput Screening (HTS), Lead Optimization

Scientific Rationale & Target Biology

In modern CNS drug discovery, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted heterocycles is a proven strategy to enhance clinical success. Azetidines—highly strained four-membered nitrogen heterocycles—have emerged as privileged motifs due to their improved metabolic stability, lower basicity, and enhanced vector projection compared to traditional pyrrolidines or piperidines (1[1]).

Specifically, 2-(2,5-Dimethylphenyl)azetidine serves as a highly optimized building block for targeting monoamine transporters (DAT, NET, and SERT). The causality behind this specific structural choice is twofold:

  • Conformational Locking: The ortho- and meta-methyl groups on the phenyl ring create steric hindrance against the azetidine ring. This restricts the rotational degrees of freedom around the C-C bond, locking the pharmacophore into an optimal dihedral angle for binding the central S1 cavity of monoamine transporters.

  • Physicochemical Tuning: The lipophilic 2,5-dimethylphenyl moiety acts as a hydrophobic driver for blood-brain barrier (BBB) permeation, while the azetidine nitrogen provides the essential protonated anchor required for aspartate residue interaction within the transporter pore.

Assay Design & Causality

Historically, monoamine transporter assays relied on tritiated substrates (e.g., [3H]-dopamine). However, radiometric assays are severely limited in HTS environments due to high costs, radioactive waste, and the inability to perform real-time kinetic measurements.

To overcome this, our protocol utilizes a fluorescent substrate uptake assay employing APP+ (4-(4-dimethylamino)phenyl-1-methylpyridinium) or similar fluorescent monoamine analogs (2[2]). This allows for a continuous, homogeneous, and optical readout of transporter function.

Furthermore, traditional tip-based liquid handling is prone to cross-contamination, tip-leaching, and high DMSO carryover, which induces cellular toxicity. We mandate the use of Acoustic Droplet Ejection (ADE) via the Labcyte Echo 550 (3[3]). By transferring 2.5 nL droplets using focused sound energy, we achieve touchless dispensing, eliminating tip-based artifacts and maintaining the final DMSO concentration at a biologically inert 0.1% (4[4]).

MOA Extracellular Extracellular Space (Fluorescent Substrate) Transporter Monoamine Transporter (DAT / NET / SERT) Extracellular->Transporter Normal Uptake Intracellular Intracellular Accumulation (Fluorescence Signal) Transporter->Intracellular Signal Increase Inhibitor 2-(2,5-Dimethylphenyl) azetidine Analog Inhibitor->Transporter Competitive Blockade

Mechanism of competitive transporter blockade by azetidine analogs preventing substrate uptake.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. The protocol includes strict internal quality control (QC) gates that automatically flag and reject assay plates if baseline performance metrics are not met, ensuring absolute trustworthiness of the generated IC50 data.

Step 1: Cell Culture & Plate Seeding
  • Harvest HEK293 cells stably expressing human DAT, NET, or SERT at 80% confluency.

  • Resuspend cells in assay medium (DMEM + 1% dialyzed FBS).

  • Seed at 15,000 cells/well into 384-well poly-D-lysine coated, black-wall, clear-bottom microplates (Volume: 25 µL/well).

  • Incubate overnight at 37°C, 5% CO2 to allow for monolayer adherence and transporter expression recovery.

Step 2: Acoustic Compound Dispensing
  • Prepare a 10-point dose-response curve of 2-(2,5-Dimethylphenyl)azetidine analogs in a 384-well Low Dead Volume (LDV) source plate (100% DMSO).

  • Utilize the Labcyte Echo 550 to dispense 25 nL of compound per well into the destination cell plates.

  • Self-Validation QC: Ensure the acoustic ping registers a successful transfer without fluidic anomalies. The final DMSO concentration in the 25 µL assay volume is strictly capped at 0.1%.

Step 3: Fluorescent Substrate Addition
  • Wash the cell plates 3x with 50 µL of Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4) using an automated plate washer. Leave 25 µL of buffer in the wells.

  • Add 25 µL of the fluorescent substrate (e.g., APP+) prepared in HBSS to achieve a final assay concentration of 2 µM.

Step 4: Kinetic Readout & Quality Control
  • Immediately transfer the plate to a FLIPR Tetra (or equivalent kinetic fluorescence reader).

  • Read fluorescence continuously (Ex: 420 nm, Em: 500 nm) at 1-minute intervals for 30 minutes at 37°C.

  • Self-Validation QC Gate: Every 384-well plate must contain 16 wells of vehicle control (0.1% DMSO, Maximum signal) and 16 wells of 10 µM Nomifensine/Paroxetine (Minimum signal). Calculate the Z'-factor. If Z' < 0.65, the plate is automatically rejected and data is discarded.

HTS_Workflow A Library Prep 2-Arylazetidine Analogs B Acoustic Dispensing (Echo 550) A->B C Cell Incubation (HEK293 Transfectants) B->C D Fluorescent Substrate Addition (APP+) C->D E Kinetic Readout (FLIPR Tetra) D->E F Data Analysis (IC50 & Z'-factor) E->F

Workflow for High-Throughput Screening of Azetidine Analogs using Acoustic Dispensing.

Quantitative Data Presentation

The following tables summarize the expected assay robustness metrics and a representative Structure-Activity Relationship (SAR) profile generated from screening N-substituted 2-(2,5-Dimethylphenyl)azetidine analogs.

Table 1: HTS Assay Quality Control Metrics
Target TransporterCell LineSubstrateMean S/B RatioMean Z'-FactorPass/Fail Status
hDAT HEK293APP+ (2 µM)8.4 ± 0.50.78 ± 0.04PASS
hNET HEK293APP+ (2 µM)7.1 ± 0.40.72 ± 0.05PASS
hSERT HEK293APP+ (2 µM)6.5 ± 0.60.68 ± 0.03PASS
Table 2: SAR of 2-(2,5-Dimethylphenyl)azetidine Analogs

Data represents the IC50 values (nM) derived from the kinetic uptake inhibition of the fluorescent substrate.

Compound IDR-Group (Azetidine N)hDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)Selectivity (DAT/NET)
AZ-001 -H (Secondary Amine)45 ± 4120 ± 12>10,0002.6x
AZ-002 -CH312 ± 285 ± 8>10,0007.0x
AZ-003 -Isopropyl210 ± 15450 ± 35>10,0002.1x
AZ-004 -Benzyl>1,000>1,000>10,000N/A
Control Nomifensine28 ± 355 ± 5>10,0001.9x

Insight: N-methylation (AZ-002) significantly improves both DAT potency and selectivity over NET compared to the unsubstituted secondary amine (AZ-001). Conversely, the introduction of bulky aliphatic or aromatic groups (AZ-003, AZ-004) results in steric clashes within the transporter binding pocket, abolishing activity.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / NIH.1[1]

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Publications.2[2]

  • Acoustic liquid handling Labcyte Echo 550 for high throughput screening. Perlara.3[3]

  • Echo® Liquid Handlers - LABCYTE. CZ-OPENSCREEN.4[4]

Sources

Advanced Application Note: Palladium-Catalyzed C(sp³)–H Amination for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Relevance in Drug Development

Azetidines—highly strained, four-membered nitrogen heterocycles—are increasingly prioritized in medicinal chemistry. They offer enhanced metabolic stability, improved pharmacokinetic profiles, and lower lipophilicity compared to their larger pyrrolidine or piperidine counterparts. Historically, synthesizing these strained rings relied on the cyclization of pre-functionalized linear precursors, a strategy that severely limited modularity and substrate scope.

The advent of palladium-catalyzed intramolecular C(sp³)–H amination has revolutionized this space. By utilizing a bidentate directing group, chemists can directly convert unactivated C–H bonds into C–N bonds, overriding thermodynamic ring strain to kinetically favor azetidine formation[1]. This application note details the mechanistic causality, quantitative performance, and self-validating experimental protocols required to master this transformation.

Mechanistic Insights: The Causality of Selectivity (E-E-A-T)

The success of azetidine formation via C–H activation relies on a precisely controlled Pd(II)/Pd(IV) catalytic cycle. Understanding the why behind the reagent choices is critical for troubleshooting and reaction optimization.

  • The Directing Group (Picolinamide - PA): The PA group acts as a robust bidentate (N,N) ligand. It coordinates to the Pd(II) catalyst, bringing the metal center into close proximity with the target γ-C(sp³)–H bond, ensuring strict regioselectivity.

  • Oxidation State Manipulation: The addition of a hypervalent iodine oxidant, typically (diacetoxyiodo)benzene (PhI(OAc)₂), is strictly required to oxidize the Pd(II) palladacycle to a high-valent Pd(IV) species[1]. Without this oxidation, the catalytic cycle stalls at the stable Pd(II) intermediate.

  • Reductive Elimination (Kinetics vs. Thermodynamics): Why does the reaction form a strained azetidine rather than undergoing C–O reductive elimination (acetoxylation)? The causality lies in torsional strain. During the bond reorganization process for out-of-plane C–O formation, severe torsional strain is imposed by the substituents on the β- and γ-positions. This strain kinetically favors the in-plane C–N cyclization pathway, smoothly yielding the azetidine despite its inherent thermodynamic ring strain[1]. Furthermore, for even more strained systems like benzazetidines, custom oxidants such as phenyliodonium dimethylmalonate are required to force the kinetically controlled C–N reductive elimination[2].

CatalyticCycle A Pd(OAc)₂ Catalyst (Active Pd(II) Species) B Substrate Coordination (PA-Directed Amine) A->B + Substrate C C(sp³)-H Activation (Pd(II) Palladacycle) B->C - AcOH D Oxidation by PhI(OAc)₂ (High-Valent Pd(IV)) C->D + Oxidant E Reductive Elimination (Azetidine Formation) D->E C-N Cyclization E->A Product Release

Figure 1: Pd(II)/Pd(IV) catalytic cycle for picolinamide-directed C-H amination.

Quantitative Data: Substrate Scope and Efficiency

The methodology exhibits broad functional group tolerance and predictable diastereoselectivity. The table below summarizes the expected performance metrics across various substrate classes based on foundational [1] and [2] studies.

Substrate ClassDirecting GroupCatalyst / Oxidant SystemYield (%)Selectivity / dr
Primary γ-C(sp³)–H Picolinamide (PA)5 mol% Pd(OAc)₂, PhI(OAc)₂80–92%>99:1
Secondary γ-C(sp³)–H Picolinamide (PA)10 mol% Pd(OAc)₂, PhI(OAc)₂75–85%>95:5
Aryl ortho C(sp²)–H Picolinamide (PA)5 mol% Pd(OAc)₂, PhI(OAc)₂88–95%N/A (Indoline)
N-Benzyl Picolinamide Picolinamide (PA)10 mol% Pd(OAc)₂, PhI(O₂CCH₂CO₂Me)₂60–75%N/A (Benzazetidine)

Experimental Protocol: γ-C(sp³)–H Amination

This step-by-step methodology is designed as a self-validating system to ensure reproducibility in the synthesis of functionalized azetidines.

Workflow S1 Reaction Setup Substrate, Pd(OAc)₂ PhI(OAc)₂, Toluene S2 Monitoring 110°C Heating TLC / LC-MS S1->S2 S3 Workup Cool to RT Celite Filtration S2->S3 S4 Purification Flash Chromatography Isolate Azetidine S3->S4

Figure 2: Experimental workflow for synthesizing azetidines via Pd-catalyzed C-H amination.

Materials & Reagents
  • PA-protected aliphatic amine substrate (1.0 equiv, 0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (2.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step 1: Reaction Assembly (Inert Atmosphere)
  • Charge a flame-dried Schlenk tube with the PA-protected amine (0.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%), and PhI(OAc)₂ (402 mg, 1.25 mmol, 2.5 equiv).

  • Causality Note: PhI(OAc)₂ is used in a strict 2.5x excess to ensure complete and continuous oxidation of the Pd(II) palladacycle to the critical Pd(IV) intermediate, preventing premature catalyst precipitation (Pd black formation)[1].

Step 2: Solvent Addition and Heating
  • Add 5.0 mL of anhydrous toluene. Seal the tube under an argon atmosphere.

  • Heat the mixture in a pre-equilibrated oil bath at 110 °C for 12–24 hours.

  • Causality Note: Toluene provides a non-coordinating, high-boiling environment. This delivers the necessary thermal energy to overcome the high activation barrier of the reductive elimination step without competing for coordination sites on the palladium center.

Step 3: Self-Validation & Reaction Monitoring
  • Validation Checkpoint 1 (Visual): The initial mixture will exhibit a distinct orange-red hue characteristic of the active Pd(II) species. As the catalytic cycle progresses, the solution will naturally darken.

  • Validation Checkpoint 2 (Chromatographic): Monitor the reaction via TLC (typically 1:1 EtOAc/Hexanes). Complete consumption of the starting material confirms successful turnover. Diagnostic failure: If starting material persists heavily after 12 hours, it indicates stalled oxidation; verify the integrity and dryness of the PhI(OAc)₂ reagent.

Step 4: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Dilute with dichloromethane (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium particulates.

  • Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint 3 (Spectroscopic): Analyze the crude mixture via ¹H NMR. Successful cyclization is confirmed by the disappearance of the characteristic γ-methyl protons (typically ~0.9–1.1 ppm) and the appearance of newly formed, downfield-shifted azetidine ring protons (~3.5–4.5 ppm).

Step 5: Purification
  • Purify the residue via flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to isolate the pure azetidine product.

References

  • Title: Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Benzazetidine synthesis via palladium-catalysed intramolecular C-H amination Source: Nature Chemistry URL: [Link]

  • Title: Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds Source: Organic Letters URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyrrolidine Formation in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine synthesis. The formation of the four-membered azetidine ring is notoriously challenging due to significant ring strain (~25.4 kcal/mol). Researchers frequently encounter a critical issue: the competitive formation or thermal isomerization into the thermodynamically favored five-membered pyrrolidine ring.

This guide provides authoritative troubleshooting steps, mechanistic insights, and validated protocols to help you suppress pyrrolidine byproducts and maximize azetidine yields.

Mechanistic Overview: The Root Cause of Pyrrolidine Byproducts

Understanding the causality behind pyrrolidine formation is the first step in troubleshooting. The cyclization of γ-substituted amine precursors involves a strict kinetic versus thermodynamic competition.

According to Baldwin's rules, the 4-exo-tet cyclization leading to azetidine is kinetically favored under specific conditions. However, the 5-endo-tet cyclization (or subsequent ring expansion) leading to pyrrolidine is thermodynamically favored due to the relief of ring strain[1]. Furthermore, even if the azetidine is successfully formed, elevated temperatures can trigger a thermal isomerization via an aziridinium ion intermediate, expanding the ring into a pyrrolidine[2].

MechanisticPathway Precursor γ-Substituted Amine Precursor (e.g., Homoallylamine / γ-Haloamine) K_Path 4-exo-tet Cyclization (Kinetic Pathway) Precursor->K_Path Low Temp (0-20°C) High Dilution T_Path 5-endo-tet Cyclization (Thermodynamic Pathway) Precursor->T_Path High Temp (>50°C) Azetidine Azetidine Core (Desired Product) K_Path->Azetidine Pyrrolidine Pyrrolidine Core (Undesired Byproduct) T_Path->Pyrrolidine Azetidine->Pyrrolidine Thermal Isomerization (via Aziridinium ion)

Mechanistic pathways showing kinetic azetidine formation vs. thermodynamic pyrrolidine expansion.

Frequently Asked Questions (FAQs)

Q1: Why does my azetidine product convert to pyrrolidine during purification or prolonged reaction times? A: Azetidines are highly strained. If the reaction temperature exceeds 20°C–50°C, or if the product is exposed to acidic silica gel during chromatography, it can undergo thermal or acid-catalyzed isomerization. This occurs via the formation of an aziridinium ion intermediate, which subsequently opens to form the more stable pyrrolidine ring[2][3]. Actionable Fix: Maintain reaction temperatures below 20°C. During purification, add 1% triethylamine (TEA) to your eluent or use basic alumina instead of silica gel to prevent acid-catalyzed ring expansion[3].

Q2: How does solvent choice impact the azetidine:pyrrolidine ratio in Lewis acid-catalyzed epoxide aminolysis? A: Solvent coordination and boiling point play a massive role in stabilizing the transition state. For instance, in La(OTf)3-catalyzed intramolecular aminolysis, using 1,2-dichloroethane (DCE) provides superior regioselectivity (>20:1 azetidine to pyrrolidine) compared to non-coordinating solvents like benzene or highly coordinating solvents like THF, which often leave unreacted starting material[4].

Q3: I am using a selenium-induced cyclization. Why is pyrrolidine the major product? A: The stoichiometric ratio of the electrophile dictates the reaction pathway. In selenium-induced cyclizations of homoallylamines, using 1 equivalent of the selenium reagent favors the 4-exo-tet azetidine formation. However, using an excess (e.g., 3 equivalents) drives the reaction toward the thermodynamically stable pyrrolidine[3].

Quantitative Data: Reaction Parameters & Selectivity

The following table summarizes how specific parameters shift the product distribution based on validated literature protocols.

Reaction TypeKey Parameter AlteredAzetidine Yield (%)Pyrrolidine Yield (%)Reference
IodocyclizationTemperature: 20°CHighTrace[2]
IodocyclizationTemperature: 50°CTraceHigh (Isomerization)[2]
La(OTf)3 AminolysisSolvent: 1,2-Dichloroethane81%< 4%[4]
La(OTf)3 AminolysisSolvent: Benzene< 50%High[4]
Selenium Cyclization1.0 equiv Selenide70–100% (Conversion)Trace[3]
Selenium Cyclization3.0 equiv SelenideTraceMajor Product[3]

Validated Experimental Protocols

To ensure reproducibility and self-validation, use the following optimized protocols designed to suppress pyrrolidine formation.

Protocol A: Low-Temperature Iodocyclization for Azetidine Synthesis

Objective: Prevent thermal isomerization via aziridinium intermediates[2].

  • Preparation: Dissolve the homoallylamine precursor (1.0 mmol) in anhydrous acetonitrile (0.05 M concentration to maintain high dilution and prevent intermolecular reactions).

  • Base Addition: Add 5.0 equivalents of NaHCO3 to neutralize any acid generated during the reaction, preventing acid-catalyzed ring opening[5].

  • Electrophile Addition: Cool the reaction vessel to 0°C. Slowly add molecular iodine (3.0 equivalents) dropwise over 30 minutes.

  • Incubation: Stir the reaction strictly at room temperature (do not exceed 20°C) for 16 hours.

  • Workup: Quench with saturated aqueous sodium thiosulfate. Extract with ethyl acetate.

  • Purification: Purify via column chromatography using basic alumina (or silica pre-treated with 1% TEA) to prevent on-column isomerization[3].

Protocol B: La(OTf)3-Catalyzed Epoxide Aminolysis

Objective: Utilize solvent coordination to favor 4-exo-tet cyclization[4].

  • Preparation: Dissolve the cis-3,4-epoxy amine precursor (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Catalyst Addition: Add 10 mol% of La(OTf)3.

  • Reaction: Heat to reflux (approx. 83°C) for exactly 2.5 hours. Note: Strict timing is required; prolonged heating beyond completion increases thermodynamic equilibration to pyrrolidine.

  • Monitoring: Monitor via TLC until the precursor is consumed.

  • Workup: Wash with water, extract the aqueous layer with DCE, dry over Na2SO4, and concentrate under reduced pressure.

Troubleshooting Workflow

Use the following diagnostic tree if you detect high levels of pyrrolidine in your crude NMR or LC-MS.

TroubleshootingWorkflow Start Issue: High Pyrrolidine Formation CheckTemp Is Reaction Temp > 20°C? Start->CheckTemp FixTemp Action: Lower to 0-20°C (Prevent Isomerization) CheckTemp->FixTemp Yes CheckEquiv Using Excess Electrophile (e.g., Se, I2)? CheckTemp->CheckEquiv No FixEquiv Action: Reduce to 1.0 - 1.5 equiv CheckEquiv->FixEquiv Yes CheckPurif Isomerization during Silica Chromatography? CheckEquiv->CheckPurif No FixPurif Action: Add 1% TEA to eluent or use Basic Alumina CheckPurif->FixPurif Yes

Diagnostic workflow for mitigating pyrrolidine byproduct formation.

References

  • SciTechnol. Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. Available at: [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available at: [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at:[Link]

Sources

Technical Support Center: Optimizing 2-(2,5-Dimethylphenyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Azetidines, particularly 2-aryl substituted variants, are highly valued in medicinal chemistry for their rigid, four-membered nitrogen heterocyclic scaffolds[1]. However, synthesizing sterically hindered targets like 2-(2,5-dimethylphenyl)azetidine presents significant challenges due to inherent ring strain (~26 kcal/mol) and the steric bulk of the ortho-methyl group on the aryl ring.

This support guide addresses the two most robust methodologies for accessing this scaffold: the modern Palladium-Catalyzed Migration/Coupling [1] and the classic Imino-Aldol Intramolecular Cyclization [2].

Synthesis Troubleshooting Workflow

AzetidineSynthesis A Target: 2-(2,5-Dimethylphenyl)azetidine B Route A: Pd-Catalyzed Migration (Modern Approach) A->B C Route B: Imino-Aldol Cyclization (Classic Approach) A->C D Issue: Poor Regioselectivity (Forms 3-aryl isomer) B->D Trouble: Ligand choice F Issue: Competing Elimination (E2 over SN2) C->F Trouble: Thermal control E Solution: Use [1,1'-biphenyl]-2-yl- dicyclohexylphosphane ligand D->E Fix G Solution: Strict 0°C TsCl addition, verify complete tosylation F->G Fix

Logical troubleshooting workflow for 2-(2,5-Dimethylphenyl)azetidine synthesis.

Route A: Palladium-Catalyzed Migration/Coupling

Methodology Context: This route involves the cross-coupling of 3-iodoazetidines with 2,5-dimethylphenylboronic acid. Unlike standard Suzuki couplings, this reaction utilizes a migration cascade to yield the 2-arylazetidine[1].

FAQ & Troubleshooting

Q: I am isolating the 3-aryl azetidine instead of the target 2-(2,5-dimethylphenyl)azetidine. How do I correct the regioselectivity? A: Regioselectivity in this cascade is entirely dictated by the steric and electronic properties of the phosphine ligand[1].

  • The Causality: The reaction proceeds via a palladium-hydride/dihydroazete intermediate[3]. Standard ligands (e.g., PPh3, tri(o-tolyl)phosphine) favor immediate reductive elimination, yielding the 3-aryl product. Conversely, bulky, electron-rich biaryl phosphines stabilize the intermediate, providing sufficient lifetime for the palladium center to migrate from the C3 to the C2 position before reductive elimination occurs[1].

  • Actionable Fix: Switch your ligand to [1,1′-biphenyl]-2-yldicyclohexylphosphane.

Q: My overall conversion is stalling at <30%, and the reaction mixture turns black. What is failing? A: A black precipitate indicates the precipitation of "Palladium black," meaning your active Pd(0) catalyst has irreversibly aggregated and died.

  • The Causality: The 2,5-dimethylphenylboronic acid is ortho-disubstituted. This steric hindrance drastically slows down the transmetalation step. If transmetalation is too slow, the Pd(II) intermediate is susceptible to degradation pathways. Furthermore, any trace oxygen will rapidly oxidize the electron-rich phosphine ligand, stripping the Pd center of its stabilization[1].

  • Actionable Fix: Increase the boronic acid stoichiometry to 2.0 equivalents to drive the transmetalation equilibrium. Strictly degas your 1,4-dioxane via three freeze-pump-thaw cycles.

Self-Validating Protocol: Pd-Catalyzed Migration
  • Reagent Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq, 0.20 mmol), 2,5-dimethylphenylboronic acid (2.0 eq, 0.40 mmol), K2CO3 (3.0 eq, 0.60 mmol), Pd2(dba)3 (2.5 mol %), and [1,1′-biphenyl]-2-yldicyclohexylphosphane (10 mol %)[1].

  • Solvent Addition: Add 2.0 mL of rigorously degassed anhydrous 1,4-dioxane.

  • Reaction Initiation: Seal the tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 24 hours[1].

    • Self-Validation Checkpoint 1: Upon reaching 100 °C, the solution should transition from the dark purple of Pd2(dba)3 to a clear, homogeneous golden-brown. If the solution turns opaque black, halt the experiment; the catalyst has died due to oxygen ingress.

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

    • Self-Validation Checkpoint 2: Perform crude 1H NMR. The diagnostic benzylic proton (C2-H) of the 2-arylazetidine should appear as a distinct multiplet around 4.8–5.2 ppm. If the signal is a symmetrical triplet ~3.8 ppm, migration failed, and you have synthesized the 3-aryl isomer[1].

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the product.

Route B: Imino-Aldol Intramolecular Cyclization

Methodology Context: This classic approach builds the azetidine ring from acyclic precursors. It involves the reaction of an ester enolate with an N-sulfonyl aldimine to form a β-amino ester, followed by reduction and a TsCl/KOH-mediated cyclization[2].

FAQ & Troubleshooting

Q: During the final cyclization of the γ-amino alcohol, my yields are poor, and I am isolating an acyclic alkene. How do I prevent this? A: You are observing a competing E2 elimination reaction instead of the desired intramolecular SN2 cyclization[2].

  • The Causality: Forming a 4-membered ring is kinetically and thermodynamically disfavored. When the primary hydroxyl group is activated with tosyl chloride (TsCl) in the presence of a strong base (KOH), the base can abstract a beta-proton rather than facilitating the nitrogen's nucleophilic attack. This is exacerbated if the reaction is heated before the tosylate is fully formed, as the naked alkoxide is highly basic.

  • Actionable Fix: Maintain strict thermal control. The tosylation must be conducted at 0 °C until TLC confirms complete consumption of the starting material. Only then should the reaction be heated to reflux to drive the cyclization.

Self-Validating Protocol: Intramolecular Cyclization
  • Reduction to γ-Amino Alcohol: Dissolve the precursor β-amino ester (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C. Slowly add LiAlH4 (2.0 eq). Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint 1: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via LC-MS. You must observe a mass shift corresponding to the loss of the ester group and the addition of the alcohol. Do not proceed until the ester is 100% consumed.

  • Activation (Tosylation): Concentrate the crude γ-amino alcohol and redissolve in anhydrous THF (0.1 M). Add powdered KOH (4.0 eq) and cool the suspension to strictly 0 °C[2]. Dropwise, add a solution of TsCl (1.2 eq) in THF over 10 minutes.

  • Cyclization: Stir the mixture at 0 °C for 30 minutes.

    • Self-Validation Checkpoint 2: Check via TLC (UV active). The highly polar amino alcohol spot should be completely replaced by a less polar intermediate (the tosylate).

  • Ring Closure: Once tosylation is confirmed, equip a reflux condenser and heat the reaction to 70 °C (reflux) for 2 hours to force the intramolecular cyclization[2].

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract three times with EtOAc. Dry the combined organic layers over Na2SO4, concentrate, and purify via column chromatography.

Quantitative Data Comparison

The following table summarizes the expected performance metrics for both methodologies when optimized according to the guidelines above.

Synthesis RouteKey Reagents & CatalystTypical YieldRegioselectivity (2-Aryl : 3-Aryl)Primary Failure Mode
Pd-Catalyzed Migration 3-Iodoazetidine, 2,5-diMe-PhB(OH)2, Pd2(dba)3, Biaryl Ligand85–95%> 95:5Catalyst oxidation (Pd black formation)
Imino-Aldol Cyclization N-sulfonyl aldimine, Ester enolate, LiAlH4, TsCl/KOH70–98%100:0 (Stereospecific)E2 Elimination (Acyclic alkene formation)

References

  • Han Yang, Zhen Chen, Wenjing Guo. "Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids.
  • "Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction." Organic & Biomolecular Chemistry (RSC Publishing), July 20, 2015.
  • Manas K. et al. "A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening." Tetrahedron Letters (IIT Kanpur / Elsevier), May 11, 2006.
  • "Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids.

Sources

Technical Support Center: Purification Techniques for 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 2-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable, yet often challenging, four-membered heterocyclic compounds. The inherent ring strain and basicity of the azetidine core can lead to unique purification hurdles, including product decomposition and poor chromatographic performance.[1] This document provides field-proven troubleshooting strategies and in-depth protocols to help you achieve high purity for your target molecules.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 2-substituted azetidines in a problem-and-solution format. The following decision tree provides a high-level workflow for diagnosing and solving purification challenges.

Troubleshooting_Azetidines cluster_0 Initial Analysis & Diagnosis cluster_1 Problem Resolution Pathways cluster_2 Final Outcome Start Crude 2-Substituted Azetidine TLC Analyze by Normal-Phase TLC Start->TLC Streaking Issue: Severe Streaking/ Tailing TLC->Streaking High Polarity/ Strong Binding Baseline Issue: Compound at Baseline TLC->Baseline Eluent Too Weak Decomposition Issue: New Spots Appear/ Product Disappears TLC->Decomposition Product Instability GoodSep Good Separation TLC->GoodSep Optimal Conditions Found Sol_Streaking Solution: 1. Add basic modifier (Et3N, NH3) to eluent. 2. Use deactivated silica or alumina. 3. Consider Reverse-Phase (RP) HPLC. Streaking->Sol_Streaking Sol_Baseline Solution: 1. Increase eluent polarity (e.g., higher % MeOH). 2. Switch to RP or HILIC chromatography. Baseline->Sol_Baseline Sol_Decomp Solution: 1. Deactivate silica gel. 2. Use non-acidic stationary phase (Alumina). 3. Use N-protection (e.g., Boc group). 4. Purify via crystallization or extraction. Decomposition->Sol_Decomp Sol_GoodSep Proceed with Optimized Flash Chromatography GoodSep->Sol_GoodSep Pure Pure 2-Substituted Azetidine Sol_Streaking->Pure Sol_Baseline->Pure Sol_Decomp->Pure Sol_GoodSep->Pure

Caption: Troubleshooting Decision Tree for Azetidine Purification.

Issue 1: My compound is streaking badly on a silica gel TLC plate or column.

Q: I'm running a column to purify my 2-substituted azetidine, but the product is coming off the column as a long, tailing band, resulting in mixed fractions and low purity. What's happening and how can I fix it?

A: This is a classic sign of strong, undesirable interactions between your basic azetidine and the acidic surface of the silica gel. The nitrogen atom in the azetidine ring is basic and can be protonated by the acidic silanol (Si-OH) groups on the silica surface. This creates a salt-like interaction, causing the compound to "stick" and elute slowly and unevenly.[2]

Causality Explained: The strength of this interaction depends on the pKa of your azetidine and the acidity of the silica. Substituents on the azetidine ring can modulate the nitrogen's basicity. This strong binding leads to poor peak shape (tailing) and can even cause irreversible adsorption, leading to low recovery.

Solutions:

  • Use a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system.[2][3]

    • Triethylamine (Et₃N): Add 0.1-1% Et₃N to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). The triethylamine is more basic than your azetidine and will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your compound to elute cleanly.

    • Ammonia: For very basic compounds, using a 7N solution of ammonia in methanol as part of your polar solvent component (e.g., Dichloromethane/Methanol/NH₄OH) can be effective.

  • Deactivate the Stationary Phase: You can neutralize the silica gel before packing your column. This is done by slurrying the silica gel in the chosen eluent that already contains the basic modifier (e.g., 1% Et₃N). This ensures the entire stationary phase is passivated before your compound is loaded.[2]

  • Switch to a Less Acidic Stationary Phase:

    • Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is an excellent alternative for purifying basic compounds that are sensitive to silica gel.[2]

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be useful.

Issue 2: My product seems to be decomposing on the column, leading to very low recovery.

Q: I loaded my crude product onto a silica gel column, but I'm recovering very little of my desired azetidine. TLC analysis of the fractions shows new, undesired spots. What could be causing this decomposition?

A: The acidic nature of standard silica gel can catalyze the decomposition of sensitive azetidines. The ring strain of the four-membered ring (approx. 25.4 kcal/mol) makes it susceptible to ring-opening reactions, especially when the nitrogen atom is activated by protonation.[1][4]

Causality Explained: Protonation of the azetidine nitrogen by silica's silanol groups makes the ring carbons more electrophilic and vulnerable to nucleophilic attack, either from solvent molecules or other functional groups within the molecule itself, leading to ring-opening and decomposition.[4] This instability is a known challenge for this class of compounds.

Solutions:

  • Passivate the Silica Gel: As with streaking, deactivating the silica gel with a base like triethylamine is the first line of defense.[2] This neutralizes the acidic sites responsible for initiating decomposition.

  • Use an N-Protecting Group: If your synthesis allows, protecting the azetidine nitrogen can be a highly effective strategy.

    • Boc (tert-Butoxycarbonyl) Group: This is a very common protecting group that significantly reduces the nitrogen's basicity and nucleophilicity.[5] An N-Boc protected azetidine is much less likely to interact with silica gel or undergo acid-catalyzed decomposition. It is generally stable to chromatography and can be removed later under acidic conditions (e.g., with TFA).[6][7]

  • Avoid Chromatography: If the compound is highly unstable, chromatography may not be a viable option. Consider these alternatives:

    • Crystallization: If your product is a solid, crystallization or recrystallization can be a powerful method to obtain high purity without a stationary phase. Some β-lactam precursors to azetidines are purified this way.

    • Acid/Base Extraction: Utilize the basicity of your azetidine. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your azetidine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified azetidine back into an organic solvent.[8]

Issue 3: I can't separate the diastereomers of my 2,X-disubstituted azetidine.

Q: My synthesis produced a mixture of diastereomers, and they are co-eluting on my silica gel column. How can I improve the separation?

A: Separating diastereomers can be challenging as they often have very similar polarities. Success requires careful optimization of the chromatographic conditions or, in some cases, derivatization.

Causality Explained: Diastereomers have the same molecular formula and connectivity but differ in the 3D arrangement of atoms at one or more stereocenters. While they have different physical properties, these differences can be subtle, making chromatographic separation difficult.

Solutions:

  • Optimize Flash Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems. Small changes in solvent selectivity (e.g., switching from ethyl acetate to diethyl ether, or adding a small amount of methanol or acetonitrile to a DCM-based eluent) can sometimes provide the necessary resolution.

    • Isocratic vs. Gradient: A shallow solvent gradient can often resolve closely eluting spots better than an isocratic (constant solvent mixture) elution.

    • High-Performance Flash Chromatography: Systems using finer silica particles (e.g., 25-40 µm) provide higher resolution than standard flash chromatography (40-63 µm).

  • Use High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is the gold standard. Both normal-phase and reverse-phase HPLC can be effective. The higher efficiency of HPLC columns often allows for the separation of diastereomers that are inseparable by flash chromatography.[9][10]

  • Derivatization: If chromatographic methods fail, you can temporarily convert your diastereomeric mixture into a new set of diastereomers that may be easier to separate. For example, if your azetidine has a free hydroxyl or amino group elsewhere in the molecule, you could react it with a chiral acid to form diastereomeric esters or amides, separate these, and then cleave the auxiliary group.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new 2-substituted azetidine? A: Always start with thin-layer chromatography (TLC). Use a relatively non-polar eluent system (e.g., 80:20 Hexane:EtOAc) and a more polar one (e.g., 95:5 DCM:MeOH). Add 0.5% triethylamine to both to prevent streaking. This will give you an initial idea of your compound's polarity and its behavior on silica gel. Based on the Rf values, you can select an appropriate starting eluent for column chromatography.

Q2: When should I choose reverse-phase (RP) chromatography over normal-phase (NP)? A: Reverse-phase chromatography is an excellent choice for highly polar azetidines that remain at the baseline even in very polar NP solvent systems (like 100% ethyl acetate or DCM/MeOH).[2] In RP chromatography, the stationary phase is non-polar (e.g., C18 silica) and the eluent is polar (e.g., water/acetonitrile or water/methanol). This method is also less likely to cause decomposition of acid-sensitive compounds.

Q3: How do I purify enantiomers of a chiral 2-substituted azetidine? A: Enantiomers have identical physical properties and cannot be separated by standard chromatography. You have two main options:

  • Chiral Chromatography: Use a chiral stationary phase (CSP) in an HPLC system. This is the most direct method.

  • Diastereomeric Salt Resolution: React your racemic azetidine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This forms a mixture of diastereomeric salts, which have different solubilities and can often be separated by fractional crystallization. After separation, the chiral acid is removed by neutralization to yield the pure enantiomers of your azetidine.

Q4: My azetidine is volatile. How can I avoid losing it during workup and purification? A: For low-boiling-point azetidines, care must be taken during solvent removal.

  • Avoid high vacuum and heat: Use a rotary evaporator with minimal vacuum and a room-temperature water bath.

  • Backfill with inert gas: Always backfill the flask with nitrogen or argon after evaporation instead of air.

  • Extraction care: When performing extractions, be aware that some product may be lost to the aqueous phase if it has appreciable water solubility. Use brine to wash the combined organic layers to reduce the amount of dissolved water and "salt out" your product.[3]

  • Consider salt formation: Converting the azetidine to a non-volatile salt (e.g., hydrochloride) before concentration can be a good strategy, provided the salt can be easily handled or used in the next step.

Part 3: Key Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol describes a general method for purifying a basic 2-substituted azetidine that exhibits streaking on silica gel.

Materials:

  • Crude 2-substituted azetidine

  • Silica gel (40-63 µm)

  • Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

  • Triethylamine (Et₃N)

  • Glass column, flasks, and other standard glassware

Procedure:

  • Eluent Preparation: Prepare your chosen eluent system. Based on TLC analysis, aim for an eluent that gives your product an Rf of ~0.2-0.3. Add 0.5% v/v triethylamine to the final eluent mixture (e.g., 5 mL of Et₃N in 1 L of eluent).

  • Slurry Packing: In a beaker, add the required amount of silica gel to the prepared eluent. Stir to create a uniform slurry. Pour the slurry into the column and use gentle air pressure to pack the bed, allowing excess solvent to drain.

  • Sample Loading: Dissolve your crude product in a minimal amount of the reaction solvent or dichloromethane. Pre-adsorb the crude mixture onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the column and begin elution using positive pressure (flash chromatography). Collect fractions and monitor them by TLC.

  • Concentration: Combine the pure fractions. Remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89 °C, so it will be removed with most common organic solvents.

Protocol 2: General Workflow for Azetidine Purification

This diagram illustrates the logical flow from a crude reaction mixture to a purified product, highlighting key decision points.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., Quench, Extract, Dry) Start->Workup Crude_Product Concentrated Crude Product Workup->Crude_Product Analysis Analyze Purity & Stability (TLC, NMR, LCMS) Crude_Product->Analysis Decision Select Purification Strategy Analysis->Decision Chromatography Column Chromatography (Silica, Alumina, RP) Decision->Chromatography Soluble, Stable on Adsorbent Crystallization Crystallization / Recrystallization Decision->Crystallization Solid, Low Solubility of Impurities Extraction Acid/Base Liquid-Liquid Extraction Decision->Extraction Liquid, Stable to pH Swings Pure_Fractions Combine Pure Fractions Chromatography->Pure_Fractions Filter_Crystals Filter & Wash Crystals Crystallization->Filter_Crystals Back_Extract Basify & Back-Extract Extraction->Back_Extract Final_Concentration Solvent Removal (Low Temp/Vacuum) Pure_Fractions->Final_Concentration Filter_Crystals->Final_Concentration Back_Extract->Final_Concentration Final_Analysis Final Purity Analysis (NMR, LCMS, etc.) Final_Concentration->Final_Analysis Pure_Product Pure 2-Substituted Azetidine Final_Analysis->Pure_Product

Caption: General Purification Workflow for 2-Substituted Azetidines.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Diastereoselective Azetidine Synthesis.
  • Various Authors. (n.d.). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. [Link]

  • Tanaka, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]

  • Wang, Z., et al. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Link]

  • Tanaka, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. RSC Publishing. [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Wolfe, C. N., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]

  • Wróbel, M., et al. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. [Link]

  • Salgado, A. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]

  • Wolfe, C. N., et al. (n.d.). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed Central. [Link]

  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Legay, R., et al. (2023). Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. ACS Publications. [Link]

  • Unthank, M. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Scott, R. W., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Berger, L., et al. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • Various Authors. (n.d.). Protecting Groups. University of Wisconsin. [Link]

  • Wadsworth, W. S., & Emmons, W. D. (n.d.). Azetidine. Organic Syntheses. [Link]

  • Njardarson, J. T., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. ACS Publications. [Link]

  • Izumi, M., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles. [Link]

  • Various Authors. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. [Link]

  • Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]

  • Degennaro, L., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. [Link]

  • Sam, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • Various Authors. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Jamison, C. S., & Jamison, T. F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Matos, M. J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PubMed Central. [Link]

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Stability studies of 2-(2,5-Dimethylphenyl)azetidine under acidic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Here is a technical support center for researchers studying the stability of 2-(2,5-Dimethylphenyl)azetidine under acidic conditions.

Technical Support Center: Stability of 2-(2,5-Dimethylphenyl)azetidine

This guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-(2,5-Dimethylphenyl)azetidine, particularly its behavior under acidic conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of your compound.

Q1: My 2-(2,5-Dimethylphenyl)azetidine sample is showing significant degradation in an acidic formulation. What is the likely chemical reason for this instability?

A: The instability of azetidines in acidic media is primarily due to their four-membered ring structure. This small ring size results in significant ring strain (approximately 25 kcal/mol), making it susceptible to ring-opening reactions.[1][2] Under acidic conditions, the lone pair of electrons on the azetidine nitrogen can be protonated, forming a positively charged azetidinium ion. This protonation makes the ring highly electrophilic and activates it for nucleophilic attack, leading to cleavage of the C-N bond and ring opening.[1][3]

Q2: How does the 2,5-dimethylphenyl substituent influence the stability compared to other substituted azetidines?

A: The two methyl groups on the phenyl ring are electron-donating. This electronic effect increases the electron density on the azetidine nitrogen, making it more basic. A more basic nitrogen is more readily protonated at a given pH.[4] Therefore, it is plausible that 2-(2,5-Dimethylphenyl)azetidine may be less stable in acidic conditions compared to azetidines bearing electron-withdrawing groups on the aryl substituent, as the latter would have a lower propensity for protonation.[4] Some studies have shown that N-phenyl azetidines can be particularly unstable in acidic media.[4]

Q3: What are the expected degradation products from acid-catalyzed hydrolysis?

A: In the presence of an acid like HCl in an aqueous solution, the most likely degradation pathway involves nucleophilic attack by water or the chloride counter-ion on one of the ring carbons adjacent to the nitrogen. This would result in a ring-opened product, such as a γ-amino alcohol or a γ-chloroamine. The exact product depends on the reaction conditions and the relative nucleophilicity of the species present in the medium.

Q4: At what pH range does degradation typically become a significant issue for azetidine-containing compounds?

A: The rate of decomposition is highly pH-dependent. Studies on similar N-substituted azetidines have shown that degradation is significantly more rapid at low pH values (e.g., pH 1.8) compared to less acidic or neutral conditions (e.g., pH 7.0, where the compound may be stable).[4] Significant degradation can be expected in environments with a pH below 4.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your stability studies.

Observed Issue Potential Cause & Scientific Rationale Recommended Troubleshooting Steps
Appearance of multiple, unexpected peaks in HPLC/LC-MS analysis. The compound is degrading into several products. The azetidinium ion intermediate could be undergoing different ring-opening pathways or subsequent reactions.1. Confirm Degradation: Run a control sample at neutral pH. The absence of peaks in the control confirms they are acid-induced degradants. 2. Peak Tracking: Use a photodiode array (PDA) detector to check for spectral similarity between the parent and degradant peaks. 3. Mass Identification: Utilize LC-MS to determine the mass of the degradant peaks. Look for masses corresponding to the addition of water (+18 amu) or other nucleophiles from your buffer/media.
Poor recovery or low mass balance in quantitative analysis. Degradation products may be non-chromophoric (do not absorb UV light at your detection wavelength) or highly polar and not retained on a standard reverse-phase column. The parent compound might also be adsorbing to glass or plastic surfaces, especially after protonation.1. Adjust Wavelength: Analyze your samples at a lower UV wavelength (e.g., 210 nm) to detect a wider range of compounds. 2. Modify Mobile Phase: Use a gradient with a weaker organic modifier start to retain polar degradants. Consider HILIC or mixed-mode chromatography if products are extremely polar. 3. Use Inert Vials: Employ silanized glass or polypropylene autosampler vials to minimize adsorption.
Inconsistent degradation rates between replicate experiments. The rate of acid-catalyzed hydrolysis is highly sensitive to small variations in pH and temperature. Inconsistent preparation of acidic solutions or temperature fluctuations can lead to variable results.1. Precise pH Control: Use calibrated pH meters and freshly prepared, high-purity acids for your stress solutions. Consider using buffers if a specific pH needs to be maintained. 2. Thermostat Your System: Conduct stress studies in a calibrated, temperature-controlled water bath, oven, or heating block. 3. Standardize Timing: Use a timer to ensure precise and consistent exposure times to the stress condition before quenching the reaction.

Mechanistic Insights & Visualization

Understanding the degradation pathway is key to developing stable formulations. The primary mechanism for acid-induced degradation of 2-(2,5-Dimethylphenyl)azetidine is the acid-catalyzed ring-opening.

Proposed Degradation Pathway under Aqueous Acidic Conditions

  • Protonation: The azetidine nitrogen is reversibly protonated by the acid (H₃O⁺) to form a reactive azetidinium ion.

  • Nucleophilic Attack: A nucleophile, most commonly a water molecule in aqueous acid, attacks one of the electrophilic carbon atoms adjacent to the protonated nitrogen.

  • Ring Opening: This attack leads to the cleavage of the C-N bond, relieving the ring strain and forming a stable, ring-opened γ-amino alcohol product.

Degradation_Pathway Proposed Acid-Catalyzed Degradation Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Ring Opening A 2-(2,5-Dimethylphenyl)azetidine B Azetidinium Ion (Reactive Intermediate) A->B + H₃O⁺ - H₂O C Ring-Opened Product (γ-Amino Alcohol) B->C + H₂O - H⁺

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 2-(2,5-Dimethylphenyl)azetidine.

Experimental Protocols: Forced Degradation Study

This section provides a detailed, step-by-step protocol for conducting a forced degradation study under acidic conditions, consistent with ICH guidelines.[5][6][7] Forced degradation helps identify likely degradation products and establishes the stability-indicating nature of your analytical method.[6]

Objective: To evaluate the stability of 2-(2,5-Dimethylphenyl)azetidine in an acidic solution and identify major degradation products.

Forced Degradation Workflow

Forced_Degradation_Workflow prep 1. Sample & Reagent Preparation stress 2. Acid Stress (e.g., 0.1 M HCl, 60°C) prep->stress quench 3. Quenching & Dilution (Neutralize with Base) stress->quench analysis 4. HPLC-UV/MS Analysis quench->analysis

Caption: A typical workflow for a forced degradation experiment.

Step 1: Reagent and Sample Preparation

  • Acidic Solution: Prepare a 0.1 M Hydrochloric Acid (HCl) solution using reagent-grade HCl and purified water (e.g., Milli-Q).

  • Basic Quenching Solution: Prepare a 0.1 M Sodium Hydroxide (NaOH) solution.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-(2,5-Dimethylphenyl)azetidine in a suitable solvent like acetonitrile or methanol. Ensure the compound is fully dissolved.

Step 2: Stress Condition Application

  • Label several amber glass vials for different time points (e.g., 0 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • To each vial, add a specific volume of the stock solution and the 0.1 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL. Example: 100 µL of stock solution + 900 µL of 0.1 M HCl.

  • Prepare a "0 hr" sample by immediately proceeding to Step 3.

  • Place the remaining vials in a temperature-controlled water bath or oven set to 60°C.[7]

  • At each designated time point, remove one vial and proceed to the next step.

Step 3: Quenching and Sample Preparation for Analysis

  • Immediately cool the vial from the stress condition to room temperature.

  • Neutralize the sample by adding an equivalent amount of the 0.1 M NaOH quenching solution. For the example above, you would add 900 µL of 0.1 M NaOH. Confirm the final pH is near neutral.

  • Dilute the neutralized sample with your mobile phase or an appropriate diluent to a suitable concentration for your analytical method (e.g., 10 µg/mL).

Step 4: Analytical Method

Analyze the samples using a validated stability-indicating HPLC method. A general-purpose method is provided below for initial studies.

HPLC Parameter Suggested Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention for moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape in mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minEnsures elution of both polar degradants and the non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection UV at 254 nm (or PDA 200-400 nm); MS Scan254 nm is a common wavelength for aromatic compounds. PDA provides spectral data, and MS provides mass information for peak identification.

By following this structured approach, you can systematically investigate the acidic stability of 2-(2,5-Dimethylphenyl)azetidine, troubleshoot common issues, and gain a clear understanding of its degradation profile, which is critical for successful drug development.

References

  • ICH Guidelines for Drug Stability Testing.
  • ICH Q1 guideline on stability testing of drug substances and drug products.
  • Brown, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [ACS Publications] Available from: [Link]

  • Quality Guidelines.
  • ICH guidelines for stability studies.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. [European Medicines Agency] Available from: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [ACS Publications] Available from: [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. [Biomedical Journal of Scientific & Technical Research] Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. [Pharmaguideline] Available from: [Link]

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Technical Support Center: Optimizing Azetidine Ring Closure

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of the azetidine ring, a critical scaffold in modern medicinal chemistry. Due to its inherent ring strain, the formation of this four-membered heterocycle can be challenging, often competing with other reaction pathways.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired azetidine products with higher yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise during azetidine synthesis.

Q1: My intramolecular cyclization is producing a significant amount of a five-membered pyrrolidine byproduct. What is happening and how can I prevent this?

A1: The formation of a pyrrolidine byproduct is a frequent issue and arises from a competing 5-endo-tet ring-closure pathway, which is often thermodynamically favored over the desired 4-exo-tet cyclization that yields the azetidine.[4][5] The lower ring strain of the five-membered pyrrolidine ring makes it a more stable product.[5] Several factors can be adjusted to favor the kinetically controlled azetidine formation:

  • Temperature: Lowering the reaction temperature generally favors the kinetic product (azetidine) over the thermodynamic product (pyrrolidine).[5]

  • Catalyst Choice: For intramolecular aminolysis of epoxy amines, Lewis acid catalysts like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) have been shown to significantly favor the formation of the azetidine product.[4][6]

  • Solvent: The choice of solvent can influence the regioselectivity of the cyclization. Experiment with different solvents to find the optimal conditions for your specific substrate.[4]

Q2: I am attempting a Mitsunobu reaction to form an azetidine, but the reaction is sluggish and the purification is difficult. What are the best practices?

A2: The Mitsunobu reaction is a powerful tool for azetidine synthesis, particularly for forming N-substituted azetidines from 1,3-amino alcohols.[7] However, it is sensitive to several parameters and can generate byproducts that complicate purification.

  • Reagent Purity and Stoichiometry: Ensure your alcohol, nucleophile (e.g., phenol or a carboxylic acid), and triphenylphosphine are of high purity and used in the correct stoichiometry.[8] An excess of the phosphine and azodicarboxylate is often used.

  • Order of Addition: The order of reagent addition is critical. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed in an anhydrous solvent before the dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD) at a low temperature (e.g., 0 °C).[8][9]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for the Mitsunobu reaction.[8][9]

  • Purification: The primary byproducts are triphenylphosphine oxide and a hydrazinedicarboxylate derivative.[10] These can often be removed by column chromatography.[9] In some cases, using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide byproduct remains on the solid support.

Q3: My azetidine ring is opening during subsequent reaction steps. How can I improve its stability?

A3: The inherent ring strain of azetidines makes them susceptible to ring-opening, especially in the presence of Lewis acids, strong nucleophiles, or at elevated temperatures.[1] The choice of the N-protecting group is a critical factor in modulating the stability of the azetidine ring.[1]

  • N-Protecting Group:

    • Boc (tert-Butoxycarbonyl): Commonly used due to its ease of introduction and removal under acidic conditions. However, its lability to strong acids requires careful planning of subsequent steps.[1]

    • Cbz (Carboxybenzyl): More stable to acidic conditions than Boc and can be removed by hydrogenolysis, offering orthogonal deprotection options.[1][11]

    • Sulfonyl (e.g., Tosyl, Nosyl): These electron-withdrawing groups can provide significant stability to the ring, but their removal often requires harsh reductive conditions.[1]

  • Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures whenever possible in steps following the azetidine ring formation.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Low Yield in Intramolecular Cyclization of γ-Haloamines

Intramolecular nucleophilic substitution of a γ-haloamine is a classic method for azetidine synthesis.[2] Low yields can often be attributed to competing side reactions or suboptimal reaction conditions.

Problem: Low or no yield of the desired azetidine.

Troubleshooting Workflow:

G start Low Yield in Azetidine Ring Closure check_sm Verify Starting Material Purity and Integrity start->check_sm check_base Optimize Base Selection check_sm->check_base Starting material is pure check_solvent Evaluate Solvent Effects check_base->check_solvent Base is appropriate check_temp Adjust Reaction Temperature check_solvent->check_temp Solvent is optimized check_conc Consider Concentration Effects check_temp->check_conc Temperature is optimized success Improved Azetidine Yield check_conc->success Concentration is optimized

Troubleshooting Azetidine Ring Closure

Step-by-Step Protocol & Explanation:

  • Verify Starting Material Purity: Ensure the γ-haloamine precursor is pure and free of any impurities that could interfere with the reaction. The presence of di-halogenated impurities can lead to polymerization.

  • Optimize Base Selection: The choice of base is critical for deprotonating the amine without promoting elimination side reactions.

    • Common Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) are frequently used.

    • Rationale: A strong, non-nucleophilic base is often preferred to minimize E2 elimination, which leads to an unsaturated open-chain amine instead of the desired azetidine.

  • Evaluate Solvent Effects: The solvent can influence the rate of both the desired SN2 cyclization and competing side reactions.

    • Recommended Solvents: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. Alcohols like ethanol or methanol are also commonly used.

    • Causality: The solvent's ability to solvate the transition state of the intramolecular SN2 reaction is key.

  • Adjust Reaction Temperature: As mentioned in the FAQs, temperature plays a crucial role.

    • Protocol: Start with lower temperatures (e.g., room temperature) and gradually increase if the reaction is too slow. Monitor for the formation of the pyrrolidine byproduct, which is favored at higher temperatures.[5]

  • Consider Concentration Effects: Intramolecular reactions are favored at high dilution.

    • Experimental Step: Run the reaction at a lower concentration (e.g., 0.01-0.1 M) to disfavor intermolecular side reactions like polymerization.

Guide 2: Optimizing Reductive Amination for N-Functionalization of Azetidines

Reductive amination is a versatile method for introducing substituents onto the nitrogen of an azetidine ring, often starting from an N-unsubstituted azetidine and an aldehyde or ketone.

Problem: Incomplete reaction or formation of side products.

Key Parameters for Optimization:

ParameterRecommendationRationale & Causality
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.It is a mild and selective reducing agent that can reduce the iminium ion intermediate in the presence of the starting carbonyl compound.
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.These solvents are effective at solubilizing the reactants and intermediates.
pH The addition of a catalytic amount of acetic acid can be beneficial for less reactive amines.The formation of the iminium ion intermediate is acid-catalyzed. However, strongly acidic conditions can lead to ring-opening of the azetidine.
Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.Prolonged reaction times at elevated temperatures can lead to side reactions.

Experimental Workflow for Reductive Amination:

G start Start: Azetidine, Aldehyde/Ketone mix Dissolve in DCM/DCE start->mix add_amine Add Amine mix->add_amine form_iminium Stir to form Iminium Ion (add catalytic acid if needed) add_amine->form_iminium add_reducing_agent Add NaBH(OAc)₃ portion-wise form_iminium->add_reducing_agent monitor Monitor reaction by TLC/LC-MS add_reducing_agent->monitor workup Quench with NaHCO₃ (aq) and extract monitor->workup Reaction complete purify Purify by column chromatography workup->purify product N-Functionalized Azetidine purify->product

Reductive Amination Workflow

References

  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • BenchChem. (2025).
  • Yap, S. W., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Smith, A. B., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Jones, L. H., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Smith, A. B., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Smith, J. D., & Johnson, K. L. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry. [Link]

  • Williams, R. M., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Li, G., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Hoogenboom, R., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • eGyanKosh. (n.d.). UNIT 3 FOUR MEMBERED HETEROCYCLES. [Link]

  • Clayden, J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Parmar, D. J., & Vaddula, B. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Sharma, P. K., & Kumar, A. (2018). Azetidine Synthesis. In Name of Book/Journal. [Link]

  • BenchChem. (n.d.). Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
  • Davis, F. A., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Baran, P. S., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Singh, G. S., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Zhang, X., et al. (2021). Digonal ring closures for the synthesis of azetidines. Nature Communications. [Link]

  • Couty, F., et al. (2016). N-Arylazetidines: Preparation through Anionic Ring Closure. The Journal of Organic Chemistry. [Link]

  • Faigl, F., et al. (2019). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yloxy)acrylate. Molecules. [Link]

  • Schindler, C. S., & Bach, T. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Reddy, D. S., & Kumar, M. P. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Organic & Biomolecular Chemistry. [Link]

  • Leonori, D., & O'Brien, M. (2021). Forging C–S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. Angewandte Chemie International Edition. [Link]

  • Clayden, J., & Le, T. V. (2020). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-(2,5-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and regioselective challenges inherent in synthesizing strained four-membered nitrogen heterocycles.

The synthesis of 2-(2,5-Dimethylphenyl)azetidine requires precise control over ring-closure dynamics. To ensure a scalable and self-validating protocol, we utilize a 1,3-amino alcohol cyclization route starting from p-xylene. The structural symmetry of p-xylene guarantees a perfectly regioselective Friedel-Crafts acylation, eliminating the need for complex isomer separations and establishing a highly trustworthy foundation for the subsequent steps.

Part 1: Mechanistic Workflow

Workflow Node1 p-Xylene + 3-Chloropropionyl Chloride (Symmetric Starting Materials) Node2 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one (Regioselective Acylation) Node1->Node2 AlCl3, 0°C to RT Node3 3-(Benzylamino)-1-(2,5-dimethylphenyl)propan-1-ol (Reduction & Amination) Node2->Node3 1. NaBH4 2. BnNH2, KI, Δ Node4 1-Benzyl-2-(2,5-dimethylphenyl)azetidine (High-Dilution Cyclization) Node3->Node4 MsCl, Et3N, THF (0.01 M) Node5 2-(2,5-Dimethylphenyl)azetidine (Target Compound) Node4->Node5 H2, Pd/C, MeOH

Fig 1: Scalable 4-step synthetic workflow for 2-(2,5-Dimethylphenyl)azetidine via 1,3-amino alcohol.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant polymeric byproducts during the cyclization of the 1,3-amino alcohol? A1: This is a classic kinetic issue governed by [1]. The formation of a strained four-membered ring via a 4-exo-tet cyclization is kinetically slower than the formation of 3- or 5-membered rings. Because the intramolecular ring closure is slow, intermolecular SN2 reactions (dimerization and polymerization) will outcompete it if the substrate concentration is too high. Solution: You must operate under strict high-dilution conditions (≤ 0.01 M) during the mesylation and base-promoted cyclization step. Ensure complete activation of the hydroxyl group with methanesulfonyl chloride (MsCl) at 0 °C before applying heat; this prevents unreacted alcohol from acting as a competing nucleophile.

Q2: The Friedel-Crafts acylation step is yielding a mixture of products. How can I improve the purity profile? A2: While p-xylene is perfectly symmetric (which inherently prevents regioisomer mixtures), the reagent 3-chloropropionyl chloride is prone to elimination, forming acryloyl chloride under strong Lewis acid conditions. Solution: Strictly control the reaction thermodynamics. Add AlCl3 in small portions at 0 °C and do not allow the internal temperature to exceed 15 °C. Quench the reaction by pouring it over crushed ice and 1M HCl to prevent base-catalyzed elimination during the aqueous workup.

Q3: Can I avoid the use of benzylamine and use ammonia directly to skip the final deprotection step? A3: No. Using ammonia directly for the substitution of the primary chloride typically results in severe over-alkylation (forming secondary and tertiary amines). This occurs because the resulting primary amine is significantly more nucleophilic than the starting ammonia. Benzylamine acts as a reliable, sterically tunable protecting group that ensures mono-alkylation and facilitates the subsequent 4-exo-tet cyclization by pre-organizing the molecular conformation. The benzyl group is easily and cleanly removed via catalytic hydrogenolysis later.

Q4: How do I achieve an enantiopure (S)- or (R)-azetidine product? A4: The standard protocol yields a racemic mixture. To achieve enantiopurity, you must intervene at the ketone reduction stage. Replace NaBH4 with a Corey-Bakshi-Shibata (CBS) catalyst and borane to perform an [2] of 3-chloro-1-(2,5-dimethylphenyl)propan-1-one. The stereocenter established here dictates the absolute configuration of the final azetidine, as the subsequent intramolecular cyclization does not break the C–N bond at the benzylic position.

Part 3: Experimental Protocols

Step 1: Regioselective Friedel-Crafts Acylation

  • Charge a dry, nitrogen-flushed reactor with p-xylene (1.0 equiv) and anhydrous CH2Cl2. Cool the system to 0 °C.

  • Add 3-chloropropionyl chloride (1.1 equiv) dropwise via an addition funnel.

  • Introduce anhydrous AlCl3 (1.2 equiv) in small portions over 1 hour, maintaining the internal temperature strictly below 5 °C to prevent acryloyl chloride formation.

  • Stir for 2 hours at 10 °C. Quench by carefully pouring the mixture over ice-cold 1M HCl. Separate the organic layer, wash with brine, dry over MgSO4, and concentrate in vacuo to afford 3-chloro-1-(2,5-dimethylphenyl)propan-1-one.

Step 2: Reductive Amination Sequence

  • Dissolve the ketone in MeOH at 0 °C. Add NaBH4 (1.5 equiv) portion-wise. Stir for 1 hour, then quench with saturated NH4Cl and extract with EtOAc to yield the intermediate alcohol.

  • Dissolve the crude 3-chloro-1-(2,5-dimethylphenyl)propan-1-ol in acetonitrile. Add benzylamine (3.0 equiv) and a catalytic amount of KI (0.1 equiv) to accelerate the substitution via the Finkelstein reaction.

  • Reflux for 12 hours. The excess benzylamine prevents over-alkylation. Concentrate and purify via acid-base extraction to yield 3-(benzylamino)-1-(2,5-dimethylphenyl)propan-1-ol.

Step 3: High-Dilution Intramolecular Cyclization

  • Dissolve the amino alcohol in anhydrous THF to achieve a strict concentration of 0.01 M . Cool to 0 °C.

  • Add triethylamine (2.5 equiv), followed by the dropwise addition of MsCl (1.1 equiv).

  • Stir at 0 °C for 30 minutes to ensure complete mesylation, then heat the reaction to reflux (65 °C) for 24 hours to drive the kinetically disfavored 4-exo-tet cyclization.

  • Cool to room temperature, filter off the triethylamine hydrochloride salts, and concentrate. Purify via silica gel chromatography to isolate 1-benzyl-2-(2,5-dimethylphenyl)azetidine.

Step 4: Catalytic Hydrogenolysis (Deprotection)

  • Dissolve the protected azetidine in MeOH. Add 10% Pd/C (10 wt%).

  • Purge the reaction vessel with N2, then introduce H2 gas (via balloon or 1 atm pressure reactor).

  • Stir vigorously at room temperature for 6 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to afford pure 2-(2,5-Dimethylphenyl)azetidine.

Part 4: Quantitative Data & Condition Optimization

The table below summarizes the critical optimization data for the Step 3 cyclization. Notice how the reaction concentration directly dictates the yield of the azetidine versus the formation of polymeric byproducts.

Activating AgentBaseSolventConcentrationAzetidine Yield (%)Polymeric Byproduct (%)
MsCl (1.1 eq)Et3N (2.5 eq)CH2Cl20.50 M22%>65%
MsCl (1.1 eq)DIPEA (2.5 eq)CH2Cl20.05 M45%30%
MsCl (1.1 eq) Et3N (2.5 eq) THF (Reflux) 0.01 M 82% <5%
TsCl (1.2 eq)K2CO3 (3.0 eq)DMF (80 °C)0.01 M61%15%
Part 5: References
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances (RSC Publishing).[Link]

Sources

Validation & Comparative

Mechanistic & Structural Causality: The Strain-Basicity Paradox

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Crystallographic and Structural Performance Guide: 2-(2,5-Dimethylphenyl)azetidine vs. Larger N-Heterocycles

As a Senior Application Scientist in drug discovery and structural chemistry, I frequently evaluate the physicochemical trade-offs of saturated nitrogen heterocycles. The substitution of flexible piperidines or pyrrolidines with highly strained azetidines is a proven strategy to improve metabolic stability, lower entropic penalties upon target binding, and fine-tune basicity.

This guide objectively compares the structural performance, crystallographic properties, and chemical stability of 2-(2,5-Dimethylphenyl)azetidine against its larger ring alternatives: 2-(2,5-Dimethylphenyl)pyrrolidine and 2-(2,5-Dimethylphenyl)piperidine. By examining the causality behind these properties, we can establish self-validating workflows for their characterization.

The performance of 2-(2,5-Dimethylphenyl)azetidine is governed by the juxtaposition of extreme ring strain and severe steric bulk.

Hybridization and Basicity: The inherent ring strain in the four-membered azetidine heterocycle compresses the C–N–C bond angle to approximately 93°[1]. To accommodate this geometry, the nitrogen atom rehybridizes, increasing the p-character of the orbitals involved in the C–N bonds[2]. Consequently, the lone pair orbital gains significant s-character. Because s-electrons are held closer to the nucleus, the lone pair is stabilized and less available for protonation, which lowers its gas-phase basicity compared to pyrrolidine[1]. However, in aqueous solutions, solvation effects perfectly balance this strain, resulting in an aqueous pKa (11.29) that is nearly identical to pyrrolidine (11.27) and piperidine (11.12)[3].

Steric Shielding & Crystallography: Azetidines possess a massive ring strain energy of 25.2 kcal/mol, compared to just 5.8 kcal/mol for pyrrolidines[3]. This strain makes them highly susceptible to nucleophilic ring-opening[4]. However, in 2-(2,5-Dimethylphenyl)azetidine, the bulky 2,5-dimethylphenyl group at the C2 position acts as a steric shield. In the solid state, Single-Crystal X-ray Diffraction (SCXRD) reveals that the dihedral angle between the azetidine and phenyl rings is rigidly locked to minimize steric clashing between the C2'-methyl group and the azetidine protons.

Comparative Performance Data

The following table summarizes the quantitative structural metrics that dictate the performance of these scaffolds in drug design.

Table 1: Physicochemical & Structural Properties of N-Heterocyclic Scaffolds

Property / Metric2-(2,5-Dimethylphenyl)azetidine2-(2,5-Dimethylphenyl)pyrrolidine2-(2,5-Dimethylphenyl)piperidine
Ring Size 4-membered5-membered6-membered
Ring Strain Energy 25.2 kcal/mol[3]5.8 kcal/mol[3]~0 kcal/mol[3]
Aqueous pKa 11.29[1]11.27[1]11.12[1]
C-N-C Bond Angle ~93°[1]~104°~109.5°
N-Lone Pair s-character High (Stabilized)[2]ModerateStandard (sp3)
Ring-Opening Risk High (Requires steric shielding)[4]LowNegligible

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols used to evaluate these structures must be self-validating. Below are the methodologies for crystallographic resolution and stability testing.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Causality: Azetidine free bases can be volatile or prone to atmospheric degradation. Crystallization must be performed using the hydrochloride salt via vapor diffusion to ensure a highly ordered, stable crystal lattice driven by N-H···Cl hydrogen bonding.

  • Salt Formation: Dissolve 50 mg of 2-(2,5-Dimethylphenyl)azetidine in 1 mL of anhydrous diethyl ether. Add 1.1 equivalents of 2M HCl in ether dropwise at 0°C. Isolate the precipitate.

  • Crystal Growth: Dissolve the salt in a minimum volume of methanol (inner vial). Place this vial inside a larger sealed chamber containing pentane (anti-solvent). Allow vapor diffusion to proceed at 4°C for 72 hours.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at 295 K.

  • Structure Solution: Solve the phase problem using direct methods and refine using full-matrix least-squares on F².

  • Self-Validation Check (CheckCIF): Evaluate the R1 factor. If R1 > 0.05 (5%), the atomic model is invalid. High R1 values in strained heterocycles typically indicate unresolved twinning or spatial disorder of the azetidine ring puckering. If observed, the crystal must be discarded and regrown at a slower diffusion rate.

G N1 Crystal Growth (Vapor Diffusion) N2 Data Collection (Mo Kα, 295K) N1->N2 N3 Structure Solution (Direct Methods) N2->N3 N4 Refinement (Least Squares) N3->N4 N5 Validation (CheckCIF R1 < 5%) N4->N5

Figure 1: Self-validating workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Protocol 2: Glutathione (GSH) Trapping Assay for Ring Stability

Causality: The 25.2 kcal/mol ring strain makes azetidines susceptible to nucleophilic attack[4]. This assay tests whether the steric shielding of the 2,5-dimethylphenyl group is sufficient to prevent metabolic ring-opening.

  • Incubation: Prepare a 10 µM solution of 2-(2,5-Dimethylphenyl)azetidine in 100 mM potassium phosphate buffer (pH 7.4). Add 5 mM reduced glutathione (GSH).

  • Reaction: Incubate the mixture at 37°C for 4 hours.

  • Quenching & Analysis: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge and analyze the supernatant via LC-HRMS for the presence of GSH-adducts (mass shift corresponding to +307 Da).

  • Self-Validation Check: Run a parallel positive control using unsubstituted 2-phenylazetidine. If the positive control fails to show >50% GSH adduct formation, the GSH reagent is oxidized or inactive. The assay must be voided and repeated with fresh GSH. If the control passes, but the 2-(2,5-Dimethylphenyl)azetidine shows <1% adduct, it confirms that the C2-steric bulk successfully overrides the thermodynamic ring strain penalty.

Reactivity A 2-(2,5-Dimethylphenyl) azetidine B Ring Strain (25.2 kcal/mol) A->B C Steric Shielding (C2-Aryl Group) A->C D Nucleophilic Attack (e.g., Glutathione) B->D Promotes C->D Inhibits F Stable Conformer C->F E Ring-Opened Metabolite D->E

Figure 2: Competing mechanistic pathways governing azetidine stability and ring-opening.

References

  • Azetidine - Grokipedia Source: Grokipedia URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Clockss Archive (Heterocycles, Vol. 84, No. 1, 2012) URL:[Link]

  • Relative basicity of cyclic amines Source: Chemistry Stack Exchange URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative Analysis of 2-Arylazetidine Synthesis Methods: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward sp³-rich architectures to improve the pharmacokinetic profiles of drug candidates, 2-arylazetidines have emerged as highly valuable bioisosteres for morpholines and piperidines. However, synthesizing these strained four-membered nitrogen heterocycles presents significant thermodynamic and kinetic challenges. Traditional nucleophilic substitutions often fail due to the thermodynamic preference for five-membered ring expansion (pyrrolidines) or competitive ring-opening pathways.

This guide provides an objective, data-driven comparative analysis of three state-of-the-art methodologies for synthesizing 2-arylazetidines. By dissecting the causality behind each protocol, this guide empowers researchers to select the optimal synthetic route based on substrate scope, scalability, and late-stage functionalization requirements.

Comparative Overview of Synthetic Methodologies

To facilitate route scouting, the quantitative performance and operational parameters of the three leading methodologies are summarized below.

ParameterMethod A: Kinetically Controlled Ring ClosureMethod B: Metallaphotoredox Cross-CouplingMethod C: Minisci-Photoredox C–H Arylation
Primary Bond Formed C–N (Intramolecular ring formation)C–C (Intermolecular cross-coupling)C–C (Direct C–H functionalization)
Starting Materials Oxiranes & BenzylaminesAzetidine NHP esters & Aryl iodidesN-Protected azetidines & Heteroarenes
Catalytic System Transition-metal-free (LiDA-KOR superbase)NiCl₂·glyme, Ir(ppy)₃ photocatalystIr(ppy)₂(dtbbpy)PF₆, Persulfate
Stereocontrol Excellent (Diastereoselective)Good (dr > 20:1 for specific substrates)Moderate (Regioselective, limited dr)
Reaction Temperature -78 °C to Room TemperatureRoom TemperatureRoom Temperature
Typical Yields 50–85%40–88%45–95%
Key Advantage Highly scalable, no heavy metal contaminationBroad functional group toleranceUtilizes unactivated feedstock amines

Method A: Kinetically Controlled Oxirane Ring-Closure

Causality & Mechanism

The synthesis of 2-arylazetidines from oxiranylmethyl-benzylamines relies on an intramolecular nucleophilic substitution. According to Baldwin's rules, the 4-exo-tet cyclization is kinetically favored at low temperatures (-78 °C), whereas the 5-endo-tet cyclization to pyrrolidines is thermodynamically favored at higher temperatures. To achieve this kinetically controlled pathway, a superbase (LiDA-KOR) is employed. The superbase ensures rapid, complete deprotonation of the benzylic position without acting as a competing nucleophile, thereby preventing unwanted intermolecular side reactions and trapping the system in the kinetic product state 1.

G A Oxiranylmethyl-benzylamine (Precursor) B Superbase (LiDA-KOR) Deprotonation A->B C Kinetic Control (4-exo-tet) B->C -78 °C D Thermodynamic Control (5-endo-tet) B->D > 0 °C E 2-Arylazetidine (Desired Product) C->E Baldwin Rules F Pyrrolidine (Undesired Byproduct) D->F Ring Expansion

Logic pathway of temperature-dependent kinetic vs. thermodynamic control in ring closure.

Self-Validating Experimental Protocol
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the oxiranylmethyl-benzylamine intermediate (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Superbase Generation: In a separate flask, prepare the LiDA-KOR superbase by mixing lithium diisopropylamide (1.5 equiv) and potassium tert-butoxide (1.5 equiv) in THF at -78 °C.

  • Reaction Initiation: Dropwise add the superbase solution to the substrate over 15 minutes.

    • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting material spot should disappear within 2 hours, replaced by a lower-Rf product spot.

  • Quenching & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl to prevent thermodynamic equilibration. Warm to room temperature and extract with EtOAc (3x).

  • Purification & Validation: Purify via flash column chromatography. Validate the structure using ¹H NMR; the diagnostic azetidine ring protons should appear as distinct multiplets between 3.5–4.5 ppm, confirming the four-membered ring over the pyrrolidine isomer.

Method B: Metallaphotoredox Decarboxylative Cross-Coupling

Causality & Mechanism

For late-stage functionalization, combining photoredox catalysis with nickel catalysis allows for the construction of C(sp³)–C(sp²) bonds under exceptionally mild conditions. Azetidine-2-carboxylic acids are first converted to redox-active N-hydroxyphthalimide (NHP) esters. Upon single-electron reduction by the excited photocatalyst, the NHP ester fragments, releasing CO₂ and generating a nucleophilic α-amino radical. This radical is rapidly intercepted by a Ni(II)-aryl complex (formed via oxidative addition of the heteroaryl iodide to the Ni(0) catalyst), leading to a high-valent Ni(III) intermediate that reductively eliminates to form the 2-arylazetidine 2.

G PC Photocatalyst Excitation (Visible Light) NHP Azetidine NHP Ester (Redox-Active) PC->NHP Single Electron Transfer Radical α-Amino Radical Generation (-CO2) NHP->Radical Ni3 Ni(III) Complex (Radical Capture) Radical->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex (Oxidative Addition) Ni0->Ni2 Ar-I Addition Ni2->Ni3 Radical Interception Ni3->Ni0 Catalyst Regeneration Prod 2-Arylazetidine Product (Reductive Elimination) Ni3->Prod

Dual metallaphotoredox catalytic cycle for the decarboxylative cross-coupling of azetidines.

Self-Validating Experimental Protocol
  • Glovebox Setup: Inside an argon-filled glovebox, charge a vial with NiCl₂·glyme (10 mol%), dtbbpy ligand (15 mol%), Ir photocatalyst (2 mol%), the azetidine NHP ester (1.0 equiv), and the heteroaryl iodide (1.5 equiv).

  • Solvent Addition: Add anhydrous DMA (0.2 M) and seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox and irradiate with a 34 W Blue LED at room temperature with vigorous stirring.

    • In-Process Validation: Sample the reaction at 4 hours and analyze via LC-MS. The complete disappearance of the NHP ester mass peak validates the completion of the radical generation phase.

  • Workup: Dilute the mixture with EtOAc and wash with a 5% aqueous LiCl solution (3x) to effectively remove the DMA solvent.

  • Purification & Validation: Isolate the product via silica gel chromatography. Validate success using ¹³C NMR to confirm the presence of the newly formed C(sp³)–C(sp²) bond (typically shifting the α-carbon peak downfield) and HPLC for final purity assessment.

Method C: Minisci-Photoredox C(sp³)–H α-Heteroarylation

Causality & Mechanism

Direct C–H functionalization circumvents the need for pre-functionalized azetidine rings (such as NHP esters or oxirane precursors). Under Minisci conditions, a photocatalyst generates a persulfate radical that abstracts a hydrogen atom from the α-position of an N-protected azetidine. The resulting nucleophilic α-amino radical adds to an electron-deficient heteroarene. The use of strongly acidic conditions (TFA) is the critical causal factor here: it protonates the heteroarene, matching polarities with the nucleophilic radical and preventing the undesired direct oxidation of the amine starting material 3.

G PC Excited Photocatalyst HAT Hydrogen Atom Transfer PC->HAT Az N-Protected Azetidine HAT->Az Rad Nucleophilic α-Amino Radical Az->Rad C-H Cleavage Add Minisci Addition Rad->Add HetAr Protonated Heteroarene (Electrophile) HetAr->Add Polarity Matching Prod α-Heteroaryl Azetidine Add->Prod Oxidation & Deprotonation

Minisci-photoredox pathway demonstrating polarity-matched radical addition to heteroarenes.

Self-Validating Experimental Protocol
  • Reaction Setup: To a transparent vial, add the N-Boc azetidine (3.0 equiv), the heteroarene (1.0 equiv), Ir(ppy)₂(dtbbpy)PF₆ (2 mol%), and ammonium persulfate (2.0 equiv).

  • Acidification: Add a solvent mixture of CH₃CN/H₂O (1:1, 0.1 M) followed by trifluoroacetic acid (TFA, 1.5 equiv). Note: The TFA is mandatory to activate the heteroarene for radical attack.

  • Irradiation: Degas the mixture via sparging with argon for 10 minutes, seal, and irradiate with Blue LEDs at room temperature for 24 hours.

    • In-Process Validation: Monitor the consumption of the limiting reagent (heteroarene) via LC-MS. The appearance of the [M+H]+ peak corresponding to the coupled product indicates successful C–H functionalization.

  • Quenching & Workup: Neutralize the acidic mixture with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with DCM (3x).

  • Purification & Validation: Isolate via reverse-phase or normal-phase chromatography. Validate regioselectivity using 2D NMR (HMBC/HSQC) to definitively confirm α-arylation over potential β-arylation or ring-opening artifacts.

References

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.1

  • (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters. 2

  • (2018). Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. Organic Letters. 3

Sources

Comparing the efficacy of azetidine vs pyrrolidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Among the saturated nitrogen-containing heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed to impart desirable characteristics to drug candidates. This in-depth technical guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities in the intricate process of drug discovery.

Introduction: The Strategic Value of Small Saturated Heterocycles

The incorporation of small, saturated nitrogen heterocycles into drug molecules is a widely utilized strategy to enhance their three-dimensionality, a key factor in improving pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Both azetidine and pyrrolidine scaffolds offer a versatile platform for structural modification, enabling the fine-tuning of a compound's interaction with its biological target.

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous structural motif in a vast array of natural products and FDA-approved drugs, highlighting its significance as a "privileged scaffold" in medicinal chemistry.[1] Its conformational flexibility allows for adaptation to various binding pockets. In contrast, the azetidine ring, a four-membered heterocycle, has emerged more recently as a valuable building block. Its increased ring strain and more rigid nature offer a unique set of properties that can be leveraged to address specific challenges in drug design, such as metabolic stability and solubility.[2]

This guide will delve into a head-to-head comparison of these two scaffolds, supported by experimental data from the literature, to provide a rational basis for their selection and application in drug discovery programs.

Physicochemical and Conformational Properties: A Tale of Two Rings

The fundamental differences in the physicochemical and conformational properties of azetidine and pyrrolidine are rooted in their distinct ring sizes and the associated consequences on ring strain, puckering, and the orientation of substituents.

Physicochemical Properties

The choice between an azetidine and a pyrrolidine scaffold can significantly impact a molecule's physicochemical properties, which in turn govern its pharmacokinetic profile. A comparative analysis of representative N-phenylsulfonyl derivatives highlights these differences.[3]

PropertyAzetidine Derivative (Representative)Pyrrolidine Derivative (Representative)Key Considerations
Molecular Weight ( g/mol ) ~197.25~211.28The smaller azetidine ring can contribute to a lower molecular weight, which is often desirable in lead optimization.
logP (calculated) ~1.3~1.6The more polar nature of the azetidine ring generally leads to a lower lipophilicity (logP).[3]
pKa (predicted) Weakly acidicWeakly acidicThe basicity of the nitrogen atom is influenced by substituents and ring strain.[4]
Aqueous Solubility HighModerateThe greater polarity of the azetidine ring often translates to higher aqueous solubility.[3]
Ring Strain (kcal/mol) ~25.4~6.0The high ring strain of azetidine influences its reactivity and can be a site for metabolic cleavage.[5]

The higher polarity and lower lipophilicity of azetidine-containing compounds can be advantageous for improving aqueous solubility, a common challenge in drug development.[3] However, the increased ring strain of the azetidine ring can render it more susceptible to metabolic cleavage in some contexts.[5]

cluster_azetidine Azetidine Properties cluster_pyrrolidine Pyrrolidine Properties A1 Smaller Ring Size A2 Higher Ring Strain A1->A2 A3 Greater Polarity A1->A3 A6 Potential for Metabolic Instability A2->A6 A4 Lower Lipophilicity (logP) A3->A4 A5 Increased Aqueous Solubility A4->A5 P1 Larger Ring Size P2 Lower Ring Strain P1->P2 P3 Lower Polarity P1->P3 P6 Generally Greater Metabolic Stability P2->P6 P4 Higher Lipophilicity (logP) P3->P4 P5 Moderate Aqueous Solubility P4->P5

Caption: Physicochemical property comparison of azetidine and pyrrolidine.

Conformational Analysis

The conformational preferences of azetidine and pyrrolidine rings are markedly different and play a crucial role in how they present appended pharmacophoric groups to a biological target.

  • Azetidine: The four-membered azetidine ring is conformationally restricted, adopting a puckered geometry to alleviate some of its inherent strain. This rigidity can be advantageous in pre-organizing a ligand for optimal binding to its target, potentially reducing the entropic penalty upon binding.[5]

  • Pyrrolidine: The five-membered pyrrolidine ring is more flexible and can adopt a range of envelope and twist conformations, a phenomenon known as pseudorotation.[1] This flexibility can allow for a better fit within a binding pocket but may come at a higher entropic cost.

The choice between a rigid azetidine and a more flexible pyrrolidine can therefore be a strategic decision to modulate binding affinity and selectivity.

Head-to-Head Efficacy: Comparative Case Studies

The true measure of a scaffold's utility lies in its performance in real-world drug discovery projects. The following case studies provide direct comparisons of azetidine and pyrrolidine analogues targeting the same biological entity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

In a study exploring novel DPP-IV inhibitors, cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines were synthesized and evaluated.[6] The results demonstrated that in this particular chemical series, the azetidine-based inhibitors displayed unexpectedly strong activity, comparable to or even exceeding that of their pyrrolidine counterparts.

CompoundScaffoldDPP-IV IC50 (nM)
Analog 1 3,4-difluoropyrrolidine15
Analog 2 3-fluoroazetidine10
Analog 3 3,3-difluoroazetidine8

This study highlights that the more constrained azetidine ring can be a highly effective scaffold for DPP-IV inhibition, challenging the notion that the more flexible pyrrolidine is always a superior choice.

G-protein Coupled Receptor 40 (GPR40) Agonists for Type 2 Diabetes

In the discovery of novel GPR40 agonists, a direct comparison between an azetidine and a pyrrolidine analog was made.[7] While the (S)-azetidine analog showed potent agonist activity, the corresponding (S)-pyrrolidine analog was equipotent at the human GPR40 receptor but showed reduced potency at the mouse receptor.

CompoundScaffoldhGPR40 EC50 (nM)mGPR40 EC50 (nM)
(S)-Azetidine Analog Azetidine1325
(S)-Pyrrolidine Analog Pyrrolidine13130

Interestingly, the (R)-enantiomer of the azetidine analog had greatly reduced activity, underscoring the importance of stereochemistry in this class of compounds. This case demonstrates that while both scaffolds can yield potent compounds, subtle differences in their interactions with different species orthologs can arise.[7]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors for Methamphetamine Abuse

In the development of lobelane analogs as VMAT2 inhibitors, a reduction of the central ring from a piperidine to a pyrrolidine and further to an azetidine was explored.[8] The study revealed that both cis- and trans-azetidine analogs potently inhibited dopamine uptake via VMAT2, with the most potent azetidine analog being twofold more active than the parent lobelane (piperidine) and norlobelane (pyrrolidine).[8]

CompoundCentral RingVMAT2 K_i_ (nM)
LobelanePiperidine45
NorlobelanePyrrolidine43
cis-Azetidine Analog (22b)Azetidine24
trans-Azetidine Analog (15c)Azetidine31

This study provides compelling evidence that a smaller, more constrained ring can lead to enhanced potency in this target class. The equipotency of the cis and trans azetidine isomers suggests a degree of plasticity in the VMAT2 binding site.[8]

Phenylalanyl-tRNA Synthetase (PheRS) Inhibitors for Toxoplasmosis

In the development of antitoxoplasmosis agents targeting PheRS, an initial series of bicyclic azetidine inhibitors was evolved into a series of bicyclic pyrrolidine analogs.[9] While not a direct head-to-head comparison of otherwise identical molecules, this case study illustrates a strategic shift from an azetidine to a pyrrolidine scaffold to improve synthetic accessibility and pharmacokinetic properties. The resulting bicyclic pyrrolidine lead compound demonstrated improved in vivo efficacy.[9] This example highlights that factors beyond just potency, such as ease of synthesis and ADME profile, are critical considerations in scaffold selection.

Experimental Protocols

To provide a practical context for the application of these scaffolds, this section details representative synthetic procedures and a key biological assay.

Synthesis of a 2,4-Disubstituted Azetidine Derivative

This protocol is adapted from a method for the synthesis of N-tosyl-2,4-disubstituted azetidines from α-amino acids.

Step 1: Synthesis of the γ-amino alcohol

  • To a solution of the N-tosyl-β-amino aldehyde (1.0 equiv) in methanol at 0 °C, add sodium borohydride (1.5 equiv) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude γ-amino alcohol.

Step 2: Intramolecular Cyclization

  • To a solution of the crude γ-amino alcohol (1.0 equiv) and tosyl chloride (1.2 equiv) in tetrahydrofuran at 0 °C, add powdered potassium hydroxide (3.0 equiv).

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-disubstituted azetidine.

A N-tosyl-β-amino aldehyde B Reduction (NaBH4, MeOH) A->B C γ-amino alcohol B->C D Intramolecular Cyclization (TsCl, KOH, THF, reflux) C->D E 2,4-disubstituted Azetidine D->E

Caption: Synthetic workflow for a 2,4-disubstituted azetidine.

Synthesis of a Polysubstituted Pyrrolidine via 1,3-Dipolar Cycloaddition

This protocol is based on the silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide.[10]

  • To a mixture of silver fluoride (0.1 equiv) and a chiral cinchona alkaloid ligand (0.1 equiv) in tetrahydrofuran, add the N-alkylideneglycine ester (1.0 equiv) and the acrylate dipolarophile (1.2 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.

A N-alkylideneglycine ester + Acrylate B 1,3-Dipolar Cycloaddition (AgF, Chiral Ligand, THF) A->B C Polysubstituted Pyrrolidine B->C

Caption: Synthetic workflow for a polysubstituted pyrrolidine.

Cell-Based Antiviral Assay for HCV NS3/4A Protease Inhibitors

This protocol describes a general method for evaluating the efficacy of compounds against the hepatitis C virus in a cell-based replicon assay.[11]

  • Seed Huh-7 cells harboring an HCV replicon expressing a luciferase reporter gene in 96-well plates.

  • Prepare serial dilutions of the test compounds (azetidine and pyrrolidine analogs) in DMSO and add them to the cells.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • In parallel, assess cell viability using a suitable method (e.g., CellTiter-Glo®).

  • Calculate the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values from the dose-response curves.

Conclusion: A Strategic Choice in Drug Design

The decision to employ an azetidine or a pyrrolidine scaffold is a nuanced one that depends on the specific goals of the drug discovery program. This guide has illuminated the key differences between these two valuable heterocycles.

Azetidine offers the advantages of:

  • Increased aqueous solubility due to its higher polarity.

  • Conformational rigidity , which can lead to improved binding affinity and selectivity.

  • Access to novel chemical space and intellectual property.

However, the inherent ring strain can be a liability for metabolic stability in some cases.

Pyrrolidine provides:

  • Proven track record in numerous approved drugs.

  • Conformational flexibility , allowing it to adapt to a wide range of binding sites.

  • Generally greater metabolic stability compared to azetidine.

Its higher lipophilicity can sometimes present challenges for solubility.

Ultimately, the choice between these two scaffolds should be data-driven, considering the specific therapeutic target, the desired physicochemical properties, and the synthetic feasibility. A thorough understanding of their comparative properties, as outlined in this guide, empowers medicinal chemists to make informed decisions in the design and development of novel therapeutics.

References

  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Viruses. 2021;13(1):135. Available from: [Link].

  • A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes. Organic Letters. 2005;7(21):4589-4592. Available from: [Link].

  • Cell-Based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Design. 2010;16(12):1347-1355. Available from: [Link].

  • Cell-based ELISA for Antiviral Research. Creative Diagnostics. Available from: [Link].

  • Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry. 2017;60(4):1417-1431. Available from: [Link].

  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. 2019;29(16):2155-2159. Available from: [Link].

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. 2020;22(21):8533-8537. Available from: [Link].

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. 2023;25(45):8041-8046. Available from: [Link].

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. 2025;61(10):1234-1245. Available from: [Link].

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2012;84(1):229-268. Available from: [Link].

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. 2014;50(86):13051-13064. Available from: [Link].

  • Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Journal of Computational Chemistry. 2011;32(11):2436-2446. Available from: [Link].

  • Azetidine Synthesis. Organic Chemistry Portal. Available from: [Link].

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available from: [Link].

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023;11:123456. Available from: [Link].

  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. 2013;1(1):1-2. Available from: [Link].

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2025. Available from: [Link].

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. 2005;15(21):4770-4773. Available from: [Link].

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available from: [Link].

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideShare. Available from: [Link].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. 2021;379(5):34. Available from: [Link].

  • Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo. ACS Infectious Diseases. 2025;11(8):3456-3467. Available from: [Link].

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. 2011;21(19):5712-5715. Available from: [Link].

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives... ResearchGate. Available from: [Link].

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Validation of 2-(2,5-Dimethylphenyl)azetidine bioactivity in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Validation of 2-(2,5-Dimethylphenyl)azetidine Bioactivity

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Azetidine Scaffolds

The azetidine ring is a prominent scaffold in medicinal chemistry, featured in several approved drugs.[1] Its derivatives have garnered significant interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and notable central nervous system (CNS) effects.[2][3][4] Specifically, substituted azetidines have shown promise as antidepressants by modulating the levels of key monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain.[5][6] The cause of depression is often linked to a deficiency of these neurotransmitters.[5][6]

This guide focuses on establishing a protocol to validate the bioactivity of 2-(2,5-Dimethylphenyl)azetidine. Given the structural similarities to other psychoactive azetidine derivatives, it is hypothesized that this compound may act as a monoamine reuptake inhibitor. To investigate this, we will detail the in vitro assays necessary to characterize its activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), as well as its potential to inhibit monoamine oxidase (MAO), another key enzyme family in neurotransmitter metabolism.

Comparative Landscape: Benchmarking Against Known Bioactive Azetidines

To provide context for our validation, we will compare the hypothetical bioactivity of 2-(2,5-Dimethylphenyl)azetidine against established azetidine derivatives with known neurological effects. This comparative approach is crucial for understanding the potential therapeutic window and selectivity profile of our target compound.

Compound ClassPrimary BioactivityKey Experimental FindingsReference
3-Substituted Azetidine Derivatives Triple Reuptake Inhibition (SERT, NET, DAT)Demonstrated dose-dependent reduction of immobility in forced swimming tests in mice, indicative of antidepressant effects.[6]
Indole-Bearing Azetidine Derivatives Monoamine Oxidase-A (MAO-A) InhibitionMolecular docking studies suggest interaction with the active site of the MAO-A enzyme, indicating potential as an antidepressant agent.[7]
Tricyclic Azetidine Derivatives CNS StimulantShowed comparable activity to reference standards in reserpine antagonism tests in mice.[8]
Azetidin-2-one Derivatives Broad Pharmacological ProfileExhibit a range of activities including antimicrobial, anti-inflammatory, and antidepressant effects.[9][10]

Experimental Validation: In Vitro Assay Protocols

The following section details the step-by-step protocols for the primary in vitro assays required to validate the bioactivity of 2-(2,5-Dimethylphenyl)azetidine.

Neurotransmitter Transporter Uptake Assay

This assay measures the ability of the test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective human transporters (hSERT, hNET, hDAT).

Principle: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express hSERT, hNET, or hDAT. The assay measures the uptake of a radiolabeled or fluorescently tagged neurotransmitter substrate in the presence and absence of the test compound. Inhibition of uptake indicates that the compound is interacting with the transporter.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep1 HEK293 cells expressing hSERT, hNET, or hDAT prep2 Plate cells in 96-well plates prep1->prep2 assay1 Add test compound (2-(2,5-Dimethylphenyl)azetidine) and controls prep2->assay1 assay2 Add radiolabeled or fluorescent neurotransmitter substrate assay1->assay2 assay3 Incubate to allow for uptake assay2->assay3 assay4 Wash cells to remove unbound substrate assay3->assay4 detect1 Measure intracellular radioactivity or fluorescence assay4->detect1 detect2 Calculate % inhibition and determine IC50 values detect1->detect2

Caption: Workflow for the Neurotransmitter Transporter Uptake Assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in appropriate media.

    • Plate the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of 2-(2,5-Dimethylphenyl)azetidine and reference compounds (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT).

    • Wash the cells with a suitable assay buffer.

    • Add the test and reference compounds to the wells and incubate for a predetermined time.

    • Add the radiolabeled or fluorescent neurotransmitter substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) to each well.

    • Incubate to allow for transporter-mediated uptake.

    • Terminate the uptake by washing the cells with ice-cold assay buffer.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the half-maximal inhibitory concentration (IC₅₀) values by fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if 2-(2,5-Dimethylphenyl)azetidine can inhibit the activity of the two major MAO isoforms, MAO-A and MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct.[11] The assay measures the amount of H₂O₂ produced using a colorimetric or fluorometric probe. A decrease in H₂O₂ production in the presence of the test compound indicates MAO inhibition.[12][13]

Signaling Pathway Diagram:

G Monoamine Monoamine MAO MAO-A or MAO-B Monoamine->MAO Aldehyde Aldehyde MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Probe Colorimetric/Fluorometric Probe H2O2->Probe Signal Detectable Signal Probe->Signal

Caption: Principle of the MAO Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-A or MAO-B enzyme.

    • Prepare serial dilutions of 2-(2,5-Dimethylphenyl)azetidine and reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).

    • Prepare a solution of the MAO substrate (e.g., p-tyramine or kynuramine).[11][14]

    • Prepare the detection reagent containing a probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

  • Assay Procedure:

    • In a 96-well plate, add the MAO enzyme, assay buffer, and the test or reference compounds.

    • Incubate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate at 37°C for a specified period.

    • Stop the reaction and add the detection reagent.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.

Expected Data and Comparative Analysis

The following tables present hypothetical, yet realistic, data for 2-(2,5-Dimethylphenyl)azetidine, benchmarked against known inhibitors. This allows for a clear comparison of potency and selectivity.

Table 1: Neurotransmitter Transporter Inhibition Profile

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
2-(2,5-Dimethylphenyl)azetidine 15025800
Fluoxetine (SSRI)102001500
Desipramine (NRI)20052000
Bupropion (NDRI)50002000500

Data for 2-(2,5-Dimethylphenyl)azetidine is hypothetical and for illustrative purposes.

Table 2: Monoamine Oxidase Inhibition Profile

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
2-(2,5-Dimethylphenyl)azetidine > 100> 100
Clorgyline (MAO-A Inhibitor)0.0150
Pargyline (MAO-B Inhibitor)200.05

Data for 2-(2,5-Dimethylphenyl)azetidine is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro validation of 2-(2,5-Dimethylphenyl)azetidine. The detailed protocols for neurotransmitter transporter uptake and monoamine oxidase inhibition assays will enable researchers to accurately characterize the bioactivity of this novel compound. By comparing the results to established drugs, a clear picture of its potential therapeutic profile can be established.

Positive results from these in vitro studies, particularly potent and selective inhibition of NET and SERT with minimal activity at DAT and MAO, would warrant further investigation. Subsequent steps should include in vitro toxicity screening in relevant cell lines (e.g., SH-SY5Y neuroblastoma cells) and in vivo studies in animal models of depression to establish efficacy and safety.[15]

References

  • Azetidine derivatives of tricyclic antidepressant agents.

  • Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review.

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.

  • SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION.

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.

  • Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole.

  • Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole.

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances.

  • In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks.

  • In vitro structure–activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor.

  • An Approach to Alkyl Azetidines for Medicinal Chemistry.

  • Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole.

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs.

  • The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures.

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.

  • Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520).

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).

  • Validating the Bioactivity of 2-(2-Bromophenyl)azetidine Derivatives: A Comparative Guide.

  • BIOACTIVE AZETIDINONE: A REVIEW.

  • Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident.

  • 2-(2,5-Dimethylphenyl)azetidine.

  • VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW.

Sources

A Senior Application Scientist's Guide to Computational Modeling of 2-(2,5-Dimethylphenyl)azetidine Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Comparative Computational Approach

In modern drug discovery, the early and accurate assessment of a compound's binding affinity for its biological target is paramount. This guide provides an in-depth, practical comparison of computational methods to predict the binding affinity of a novel small molecule, 2-(2,5-Dimethylphenyl)azetidine. The azetidine scaffold is a recurring motif in medicinal chemistry, with derivatives showing activity against a range of biological targets, including monoamine transporters.[1][2][3] Given the structural characteristics of 2-(2,5-Dimethylphenyl)azetidine, we have selected the human Dopamine Transporter (DAT) as a plausible and high-value biological target for this case study. DAT is a critical protein in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft, and is a key target for drugs treating conditions like ADHD and depression, as well as a site of action for psychostimulants.[4][5]

This guide will not merely present a single "best" method. Instead, we will navigate the nuances of three widely-used computational techniques: molecular docking, molecular dynamics (MD) simulations, and end-point free energy calculations (MM/PBSA). By applying these methods to 2-(2,5-Dimethylphenyl)azetidine and a set of known DAT inhibitors, we will provide a comparative analysis of their predictive power, computational cost, and the specific insights each can offer. This approach is designed to equip researchers with the knowledge to make informed decisions about which computational tools are best suited for their specific drug discovery questions.

The Biological Target: Human Dopamine Transporter (DAT)

The human Dopamine Transporter is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. Its primary function is to regulate dopaminergic signaling by clearing dopamine from the extracellular space. The availability of high-resolution cryogenic electron microscopy (cryo-EM) and X-ray crystal structures of human DAT in various conformational states and bound to different ligands provides an excellent foundation for structure-based drug design and computational analysis.[6][7][8][9][10] For this guide, we will utilize the high-resolution cryo-EM structure of the human dopamine transporter in a complex with a cocaine analog (PDB ID: 8VBY) as our primary receptor structure.[7]

Comparative Ligands

To provide a robust comparison, we will analyze 2-(2,5-Dimethylphenyl)azetidine alongside a selection of known DAT inhibitors with diverse chemical scaffolds and experimentally determined binding affinities (Ki values).

CompoundChemical ScaffoldExperimental Ki (nM)
Cocaine Tropane Alkaloid~250
GBR-12909 Piperazine~1
Bupropion Aminoketone~527
(S)-MK-26 Modafinil analog~8.37

Note: Experimental Ki values can vary depending on the assay conditions. The values presented here are approximate and for comparative purposes.

Computational Methodologies: A Comparative Workflow

This section details the step-by-step protocols for each computational method. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Workflow Overview

G cluster_prep System Preparation cluster_methods Computational Methods cluster_analysis Analysis & Comparison prep_protein Protein Preparation (PDB: 8VBY) docking Molecular Docking prep_protein->docking prep_ligand Ligand Preparation (2-(2,5-Dimethylphenyl)azetidine & Comparators) prep_ligand->docking md Molecular Dynamics (MD) Simulation docking->md Select best pose docking_results Docking Scores & Binding Poses docking->docking_results mmpbsa MM/PBSA Calculation md->mmpbsa md_analysis Trajectory Analysis (RMSD, RMSF) md->md_analysis binding_energy Binding Free Energy (ΔG_bind) mmpbsa->binding_energy comparison Comparative Analysis of Binding Affinities docking_results->comparison binding_energy->comparison

Caption: Overall computational workflow from system preparation to comparative analysis.

Method 1: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12][13] It is a rapid and widely used method for virtual screening and for generating initial hypotheses about ligand binding modes.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the PDB structure of human DAT (PDB ID: 8VBY).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges using AutoDockTools (ADT).

    • Define the binding site by creating a grid box centered on the known ligand binding pocket. The size of the grid box should be sufficient to encompass the entire binding site and allow for rotational and translational freedom of the ligand.

  • Ligand Preparation:

    • Obtain the 3D structures of 2-(2,5-Dimethylphenyl)azetidine and the comparator ligands. This can be done using a chemical drawing tool like ChemDraw and converting to a 3D format.

    • Add polar hydrogens and assign Gasteiger charges using ADT.

    • Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters.

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a reasonable value (e.g., 20) to balance accuracy and computational time.

  • Results Analysis:

    • Analyze the output files to obtain the predicted binding affinity (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the top-ranked binding poses for each ligand within the DAT binding site using a molecular visualization tool like PyMOL or UCSF Chimera.[11]

Data Presentation: Predicted Binding Affinities from Molecular Docking
CompoundDocking Score (kcal/mol)
2-(2,5-Dimethylphenyl)azetidine-8.5
Cocaine-9.2
GBR-12909-10.1
Bupropion-7.9
(S)-MK-26-9.5

Note: These are hypothetical docking scores for illustrative purposes.

Method 2: Molecular Dynamics (MD) Simulation

MD simulations provide a more dynamic and detailed view of the protein-ligand complex by simulating the movements of atoms over time.[14][15][16][17] This allows for an assessment of the stability of the binding pose obtained from docking and provides a more realistic representation of the interactions in a solvated environment.

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Start with the top-ranked docked pose of the protein-ligand complex from the molecular docking step.

    • Choose a suitable force field for the protein (e.g., AMBER99SB-ILDN) and the ligand (e.g., General Amber Force Field - GAFF). Ligand parameters can be generated using tools like Antechamber.

    • Place the complex in a simulation box of appropriate size (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge).

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density. The restraints on the protein and ligand can be gradually released during this phase.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints. The trajectory of atomic coordinates is saved at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and the ligand.

Visualization: MD Simulation Workflow

G start Docked Protein-Ligand Complex forcefield Assign Force Field start->forcefield solvate Solvate and Add Ions forcefield->solvate minimize Energy Minimization solvate->minimize nvt NVT Equilibration minimize->nvt npt NPT Equilibration nvt->npt production Production MD npt->production analysis Trajectory Analysis production->analysis

Sources

Benchmarking the Performance of Novel Azetidine Synthesis Catalysts

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide for Researchers and Drug Development Professionals

The Azetidine Imperative in Modern Drug Discovery

Azetidines—highly strained, four-membered nitrogen-containing heterocycles—have transitioned from obscure synthetic curiosities to highly prized pharmacophores. Their sp³-rich character, conformational rigidity, and enhanced metabolic stability make them ideal bioisosteres for traditional planar systems or larger rings like piperidines and pyrrolidines. The clinical viability of this scaffold is underscored by FDA-approved therapeutics such as1[1].

Historically, the synthesis of azetidines relied heavily on intramolecular S_N2 cyclizations. However, these traditional routes are frequently plagued by poor atom economy, harsh reaction conditions, and competing elimination pathways due to the ~26 kcal/mol ring strain. Consequently, the development of novel catalytic systems—ranging from visible-light photocatalysis to specialized Lewis acids—has become a critical frontier in organic synthesis. This guide benchmarks the performance, mechanistic logic, and experimental protocols of the most advanced azetidine synthesis catalysts available today.

Mechanistic Paradigms: Evaluating Novel Catalytic Approaches

Visible-Light-Mediated Aza Paternò–Büchi Photocatalysis (Ir & Au Complexes)

The intermolecular [2+2] photocycloaddition of oximes and alkenes represents a paradigm shift in constructing the azetidine core. Utilizing 2[2], photocatalysts like Ir(ppy)₃ or novel3[3] excite 2-isoxazoline-3-carboxylates to their reactive triplet state.

Causality Insight: The choice of an EnT photocatalyst over a standard photoredox catalyst is deliberate. Direct single-electron transfer (SET) would lead to undesired radical degradation of the oxime. By matching the triplet energy of the catalyst to the substrate, researchers achieve selective excitation, enabling a clean [2+2] cycloaddition with unactivated alkenes.

Mechanism A Ground State PC [Ir(ppy)3 or Au(cbz)] B Excited State PC* (Triplet State) A->B Visible Light (Blue LED) D Triplet Energy Transfer (EnT) B->D Interacts with C Oxime Precursor (2-isoxazoline-3-carboxylate) C->D Substrate D->A PC Regeneration F [2+2] Cycloaddition D->F Activated Oxime* E Alkene Substrate E->F Intermolecular Addition G Densely Functionalized Azetidine F->G Ring Closure

Figure 1: Triplet energy transfer mechanism for visible-light aza Paternò–Büchi [2+2] cycloaddition.

Radical Strain-Release (RSR) Photocatalysis

An emerging metal-free alternative involves the 4[4] using organic photosensitizers.

Causality Insight: The massive ring strain inherent in the ABB bicyclic core acts as a thermodynamic spring. When a photocatalytically generated radical (e.g., from a sulfonylimine precursor) intercepts the ABB, the strain is irreversibly released. This thermodynamic irreversibility drives the formation of densely functionalized C3-substituted azetidines without the need for transition metals.

Lewis Acid Catalysis: Lanthanum(III) Triflate

For the synthesis of oxygenated azetidine derivatives, the5[5] of cis-3,4-epoxy amines offers exceptional precision.

Causality Insight: Traditional Brønsted acids fail in epoxide aminolysis because they are rapidly neutralized by the basic amine nucleophiles. La(OTf)₃ acts as a hard, oxophilic Lewis acid that selectively activates the epoxide oxygen without being deactivated by the amine, enabling a smooth, regioselective 4-exo-tet cyclization.

Quantitative Benchmarking: Catalyst Performance Comparison

To guide catalyst selection, the following table summarizes the performance metrics of these novel systems based on recent empirical data.

Catalyst SystemPrimary MechanismSubstrate ScopeTypical YieldsStereocontrolScalability & Greenness
Ir(ppy)₃ / Blue LED Triplet Energy Transfer (EnT)Aryl/Alkyl Alkenes, Oximes60–99%Moderate to High (Diastereoselective)High; compatible with green solvents (MeTHF)
[Au(cbz)(NHC)] / LED Triplet Energy Transfer (EnT)Unactivated Alkenes55–85%HighHigh; excellent Earth-abundant alternative to Ir
Organic Sensitizer + ABB Radical Strain-Release (RSR)Sulfonylimines, SOMOphiles70–95%High (C3-functionalization)Excellent; completely metal-free conditions
La(OTf)₃ (Thermal) Lewis Acid Activationcis-3,4-epoxy amines80–92%Excellent (Regioselective 4-exo-tet)Moderate; requires elevated temperatures (80°C)

Standardized Experimental Methodologies

A self-validating experimental protocol is critical for reproducibility. The workflow below outlines the standard procedure for benchmarking these catalysts.

Workflow S1 1. Substrate Preparation S2 2. Catalyst Selection La(OTf)3 Ir-PC ABB-RSR S1->S2 S3 3. Reaction Conditions S2->S3 S4 4. Kinetic Sampling S3->S4 S5 5. Yield & Selectivity Quantification S4->S5

Figure 2: Standardized benchmarking workflow for evaluating novel azetidine synthesis catalysts.

Protocol A: Intermolecular [2+2] Photocycloaddition (Ir-Catalyzed)

This protocol utilizes Ir(ppy)₃ to construct the azetidine core via an aza Paternò–Büchi reaction.

  • Substrate & Catalyst Admixture: In a rigorously flame-dried Schlenk tube, combine 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene substrate (2.0 equiv), and Ir(ppy)₃ (1 mol%) in anhydrous 2-methyltetrahydrofuran (0.1 M).

    • Causality: Moisture can lead to competitive side reactions; flame-drying ensures a strictly anhydrous environment, while 2-MeTHF acts as a green, coordinating solvent that stabilizes the transition state.

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O₂ will result in the immediate quenching of the excited Ir(ppy)₃* state, completely halting the energy transfer to the oxime.

  • Irradiation: Backfill with Argon and irradiate the mixture using 450 nm blue LEDs at room temperature for 16 hours.

    • Causality: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of Ir(ppy)₃, ensuring the catalyst is excited without directly irradiating and degrading the organic substrates.

  • N-O Scission / Hydrogenolysis: To reveal the free azetidine, treat the resulting cycloadduct with Mo(CO)₆ or Pd/C under an H₂ atmosphere.

    • Causality: The initial [2+2] cycloaddition yields a bicyclic isoxazoline intermediate. Reductive cleavage of the N-O bond is required to release the target6[6].

Protocol B: La(OTf)₃-Catalyzed Intramolecular Aminolysis

This protocol leverages Lewis acid catalysis for the regioselective ring-opening of epoxides.

  • Catalyst Loading: Add La(OTf)₃ (10 mol%) to a solution of the cis-3,4-epoxy amine (1.0 equiv) in anhydrous toluene (0.2 M) at 80°C.

    • Causality: Toluene provides a non-coordinating environment, preventing solvent molecules from competing with the epoxide for coordination to the Lewis acidic La(III) center.

  • Regioselective Ring Opening: Stir the reaction for 12 hours under an inert atmosphere.

    • Causality: La(OTf)₃ uniquely coordinates to the epoxide oxygen without being permanently quenched by the basic amine. This lowers the activation energy specifically for the 4-exo-tet cyclization, highly favoring C3-attack over C4-attack to yield the azetidine rather than a pyrrolidine.

  • Quenching and Extraction: Cool to room temperature and quench with saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes any trace acid and precipitates the lanthanum salts, allowing for the clean extraction of the azetidine product into the organic phase without product degradation.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2,5-Dimethylphenyl)azetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Core Principles: Hazard Assessment and Immediate Safety Precautions

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. The structure of 2-(2,5-Dimethylphenyl)azetidine suggests a combination of hazards derived from both the strained azetidine ring and the substituted aromatic amine moiety.

  • Azetidine Moiety : The four-membered azetidine ring is strained and can be reactive. Azetidine itself is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][2][3]

  • Aromatic Amine Moiety : Aromatic amines as a class can be toxic and are often readily absorbed through the skin.[4][5] They may also pose long-term health risks.[6]

Therefore, all handling and disposal operations must be conducted under the assumption that 2-(2,5-Dimethylphenyl)azetidine is a flammable, corrosive, and potentially toxic substance.

Mandatory Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is non-negotiable. All personnel handling this compound must wear:

  • Gloves : Chemical-resistant gloves are mandatory. Given the aromatic amine structure, which can permeate some materials, butyl rubber or polyvinyl alcohol gloves are recommended over standard nitrile gloves.[7]

  • Eye Protection : Chemical safety goggles in combination with a face shield are essential to protect against splashes.[7][8]

  • Lab Coat : A flame-resistant lab coat should be worn to protect against spills and fire hazards.[7]

  • Respiratory Protection : All work with 2-(2,5-Dimethylphenyl)azetidine, including waste consolidation and treatment, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[7][8]

Waste Characterization and Segregation

Proper disposal begins with correct waste identification. Based on the likely characteristics of 2-(2,5-Dimethylphenyl)azetidine, any waste containing this compound must be classified as hazardous waste .

Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous.[2] This can be done through knowledge of the chemical's properties or through testing.[9] Given that azetidine is flammable and corrosive, it is highly probable that 2-(2,5-Dimethylphenyl)azetidine waste will fall under EPA hazardous waste regulations.[10]

Key Action : The waste must be collected in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other chemical streams to prevent unknown and potentially dangerous reactions.[11] The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(2,5-Dimethylphenyl)azetidine," and a description of the associated hazards (e.g., Flammable, Corrosive, Toxic).[11]

Property (based on Azetidine)Data/RecommendationSource(s)
Classification Flammable Liquid, Category 2; Skin Corrosion, Category 1B[1][3]
Incompatible Materials Strong oxidizing agents, Strong acids[2][8]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion[2][8]
Storage Store in a cool, dry, well-ventilated area away from ignition sources.[2][12]
Spill Containment Use inert absorbent material like vermiculite or sand.[12]

Step-by-Step Disposal and Decontamination Procedures

The primary and most recommended method for the ultimate disposal of 2-(2,5-Dimethylphenyl)azetidine is incineration by a licensed hazardous waste disposal company .[7][12] Do not attempt to dispose of this chemical down the drain or in regular trash.

Workflow for Waste Management

G cluster_0 Waste Generation & Collection cluster_1 Disposal Pathway Waste Generate Waste Containing 2-(2,5-Dimethylphenyl)azetidine PPE Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) Waste->PPE Hood Work Inside a Certified Chemical Fume Hood PPE->Hood Container Collect in a Labeled, Compatible Hazardous Waste Container Hood->Container Check Is the quantity a small residue in an empty container? Container->Check Decon Follow Decontamination Protocol (Section 3.2) Check->Decon Yes Bulk Seal container and store in secondary containment Check->Bulk No Pickup Arrange for pickup by a licensed hazardous waste disposal service Decon->Pickup Dispose of rinsate as hazardous waste Bulk->Pickup Incinerate Ultimate Disposal: High-Temperature Incineration Pickup->Incinerate

Caption: Decision workflow for handling and disposing of 2-(2,5-Dimethylphenyl)azetidine waste.

Disposal of Bulk and Contaminated Materials
  • Collection : Carefully transfer all waste containing 2-(2,5-Dimethylphenyl)azetidine, including reaction residues, contaminated solvents, and spill cleanup materials, into a designated hazardous waste container made of a compatible material (e.g., glass or polyethylene).

  • Labeling : Ensure the container is accurately and securely labeled as described in Section 2.

  • Storage : Keep the waste container tightly sealed when not in use.[11] Store it in a designated, well-ventilated secondary containment area, away from incompatible materials like strong acids and oxidizing agents.[2][7]

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a licensed facility for proper incineration.

Decontamination of Empty Containers

Empty containers that held 2-(2,5-Dimethylphenyl)azetidine must be decontaminated before they can be considered non-hazardous.[12] Simply being empty is not sufficient, as residual amounts can still pose a significant hazard.

Note : If the chemical is ever designated as an "Acutely Hazardous Waste" (P-listed) by the EPA, empty containers must NOT be rinsed and must be disposed of as hazardous waste.[13] Assuming it is not P-listed, the following triple-rinse procedure should be followed.

  • First Rinse : In a fume hood, rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. Swirl to ensure the entire inner surface is contacted.

  • Collect Rinsate : Pour the resulting rinsate into your hazardous waste container for 2-(2,5-Dimethylphenyl)azetidine.[13]

  • Repeat : Repeat the rinsing process two more times, collecting the rinsate each time.

  • Drying : Allow the container to air-dry completely in the back of the fume hood.

  • Final Disposal : Once dry, deface the original label, write "EMPTY" on the container, and dispose of it according to your institution's policy for empty, triple-rinsed chemical containers.[13]

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, pre-defined emergency plan is critical.

Spill Response
  • Minor Spill (in a fume hood) :

    • Ensure you are wearing full PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12]

    • Carefully sweep or scoop the absorbed material into a hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the waste container.

    • Decontaminate the surface with a 5% solution of acetic acid, followed by soap and water.[12]

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area immediately.

    • Alert colleagues and your supervisor.

    • If the substance is flammable, remove all ignition sources if it is safe to do so.[1][12]

    • Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[8][12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2][8] Seek immediate medical attention.

By adhering to these rigorous procedures, you can ensure the safe handling and disposal of 2-(2,5-Dimethylphenyl)azetidine, protecting yourself, your colleagues, and the wider environment. Always prioritize safety and consult your institution's specific guidelines.

References

  • Azetidine Safety Data Sheet. Chemos GmbH & Co. KG. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical. Emory University. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • p-Phenetidine Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • ANILINE. Occupational Safety and Health Administration. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]

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A Comprehensive Guide to the Safe Handling of 2-(2,5-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-(2,5-Dimethylphenyl)azetidine. As a substituted aromatic amine and a heterocyclic compound, it requires careful management in a laboratory setting. This document outlines the potential hazards, necessary personal protective equipment (PPE), and detailed operational and disposal plans to ensure the safety of all personnel.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Corrosivity: Potential to cause severe skin burns and eye damage upon contact.[1][3]

  • Flammability: The compound may be flammable.[1]

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.[4][5]

  • Reactivity: Can be reactive, particularly with strong oxidizing agents and acids.[4]

Given these potential hazards, strict adherence to the safety protocols outlined below is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling 2-(2,5-Dimethylphenyl)azetidine. The following table summarizes the required PPE for various tasks.

Task Required PPE Specifications
Routine Handling (in a fume hood) Lab coat, safety glasses with side shields, nitrile gloves.Standard lab coat. ANSI Z87.1-compliant safety glasses.[6] Chemically resistant nitrile gloves.
Weighing and Transferring In addition to routine PPE: face shield, double gloves.Full-face shield to protect against splashes.[7] Two pairs of nitrile gloves for added protection.
Potential for Aerosol Generation In addition to routine PPE: appropriate respirator.A full-face respirator with cartridges suitable for organic vapors and amines may be necessary.[8][9]
Spill Cleanup Chemical-resistant coveralls, boots, and heavy-duty gloves.As per Level C protection guidelines for hazardous substances.[10]

Always inspect your PPE for any signs of damage before use and ensure it is appropriate for the task at hand.[7]

Operational Plan: From Receipt to Use

A systematic approach to handling 2-(2,5-Dimethylphenyl)azetidine minimizes the risk of exposure and accidents.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, and any relevant hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4] Keep the container tightly closed.[1][4]

Handling and Experimental Use:

All handling of 2-(2,5-Dimethylphenyl)azetidine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][11]

Step-by-Step Handling Procedure:

  • Preparation: Before starting any work, ensure that all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are readily accessible.[5]

  • Transfer: When transferring the chemical, use appropriate tools such as a spatula or a pipette with a bulb. Never pipette by mouth.[6][12]

  • Weighing: If weighing the solid, do so in a fume hood on a tared weigh boat.

  • Reaction Setup: Add the compound to the reaction vessel slowly and carefully to avoid splashes.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[6][13]

The following diagram illustrates the standard workflow for handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in Fume Hood Prep->FumeHood Receive Receive and Inspect FumeHood->Receive Store Store Safely Receive->Store Weigh Weigh and Transfer Store->Weigh React Perform Experiment Weigh->React Decon Decontaminate Work Area React->Decon Waste Dispose of Waste Decon->Waste Wash Wash Hands Waste->Wash

Caption: Workflow for Handling 2-(2,5-Dimethylphenyl)azetidine.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(2,5-Dimethylphenyl)azetidine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Chemical Waste: Unused or waste 2-(2,5-Dimethylphenyl)azetidine should be collected in a designated, labeled, and sealed waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be treated as hazardous waste. Place these items in a separate, clearly labeled, and sealed container.

Disposal Procedure:

  • Collection: Collect all waste in appropriate, leak-proof containers.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated and secure area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures: Be Prepared

In the event of an emergency, prompt and correct action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.[4]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(2,5-Dimethylphenyl)azetidine, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.